molecular formula C15H12O4 B1595690 2-(Benzoyloxymethyl)benzoic acid CAS No. 58249-83-5

2-(Benzoyloxymethyl)benzoic acid

Cat. No.: B1595690
CAS No.: 58249-83-5
M. Wt: 256.25 g/mol
InChI Key: QDENBWUYSUBCID-UHFFFAOYSA-N
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Description

2-(Benzoyloxymethyl)benzoic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Benzoyloxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzoyloxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzoyloxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzoyloxymethyl)benzoic acid
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InChI

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QDENBWUYSUBCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40973805
Record name 2-[(Benzoyloxy)methyl]benzoic acid
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Molecular Weight

256.25 g/mol
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CAS No.

58249-83-5
Record name 2-[(Benzoyloxy)methyl]benzoic acid
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Record name 2-((Benzoyloxy)methyl)benzoic acid
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Record name 2-[(Benzoyloxy)methyl]benzoic acid
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Record name 2-[(benzoyloxy)methyl]benzoic acid
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Foundational & Exploratory

Chemical structure and properties of 2-(Benzoyloxymethyl)benzoic acid

[1]

Executive Summary

2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5) is a bifunctional aromatic compound characterized by a benzoic acid core substituted at the ortho position with a benzoyloxymethyl moiety.[1] It serves as a "masked" derivative of 2-(hydroxymethyl)benzoic acid, stabilizing the molecule against spontaneous lactonization under neutral conditions. In drug development, it is utilized as a specialized linker for prodrug design and as a key intermediate in the synthesis of phosphonates and complex heterocycles. Its structural proximity to salicylates suggests potential pharmacological activity in the cyclooxygenase (COX) pathway, though its primary industrial utility lies in synthetic organic chemistry.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule consists of two phenyl rings linked by an ester-methylene bridge. The ortho substitution pattern creates a steric environment that influences both its solid-state conformation and solution-phase reactivity.

PropertySpecification
IUPAC Name 2-(Benzoyloxymethyl)benzoic acid
Common Synonyms 2-(Hydroxymethyl)benzoic acid benzoate;

-Benzoyloxy-o-toluic acid
CAS Registry Number 58249-83-5
Molecular Formula

Molecular Weight 256.25 g/mol
SMILES OC(=O)c1ccccc1COC(=O)c2ccccc2
Melting Point 126 – 129 °C (Recrystallized from Ethanol/Water)
Appearance White crystalline powder
Stereoelectronic Effects

The proximity of the carboxylic acid group (C-1) and the benzoyloxymethyl group (C-2) creates a "neighboring group effect." In the crystal lattice, the molecule typically adopts a conformation that maximizes hydrogen bonding between carboxylic acid dimers, while the ester side chain folds to minimize steric clash, often placing the two aromatic rings in a specific dihedral relationship [1].

Synthetic Architecture

The synthesis of 2-(Benzoyloxymethyl)benzoic acid is a classic example of ring-opening esterification . It avoids the direct esterification of 2-(hydroxymethyl)benzoic acid, which is prone to rapid cyclization to phthalide.

Validated Synthetic Protocol

The most robust route involves the alkaline hydrolysis of phthalide followed by in situ Schotten-Baumann benzoylation.

Step-by-Step Methodology:

  • Ring Opening: Dissolve Phthalide (1.0 eq) in 20% aqueous NaOH (3.5 eq). Heat to 60°C for 30 minutes.

    • Mechanistic Insight: The base attacks the lactone carbonyl, opening the ring to form the stable dianion (carboxylate and alkoxide).

  • Benzoylation: Cool the solution to room temperature. Add Benzoyl Chloride (1.3 eq) dropwise with vigorous stirring.

    • Critical Control: The temperature must be controlled to prevent the hydrolysis of benzoyl chloride by the aqueous solvent.

  • Precipitation: Acidify the mixture with 10% HCl to pH 2.

    • Observation: The product precipitates as a white solid.[2]

  • Purification: Filter and recrystallize from ethanol/water (1:1).

Reaction Pathway Diagram

The following diagram illustrates the transformation from the cyclic lactone to the acyclic benzoate derivative.

SynthesisPathwayPhthalidePhthalide(Lactone)IntermediateSodium 2-(hydroxymethyl)benzoatePhthalide->IntermediateNaOH, 60°CRing OpeningProduct2-(Benzoyloxymethyl)benzoic acidIntermediate->Product+ Benzoyl ChlorideSchotten-BaumannBenzoylClBenzoyl ChlorideBenzoylCl->ProductReagent

Figure 1: Synthetic route via alkaline ring-opening of phthalide.[3]

Reactivity & Degradation Profile

Understanding the stability of 2-(Benzoyloxymethyl)benzoic acid is crucial for its handling. The compound is thermodynamically unstable relative to its cyclized counterpart, phthalide.

Hydrolytic Instability

Under acidic or basic conditions, the ester linkage hydrolyzes. Once the protecting benzoyl group is removed, the free hydroxyl group at the ortho position immediately attacks the carboxylic acid (intramolecular catalysis), releasing water and reforming the thermodynamically favored phthalide ring.

Degradation Sequence:

  • Hydrolysis:

    
    
    
  • Cyclization:

    
    
    
Degradation Logic Flow

DegradationTarget2-(Benzoyloxymethyl)benzoic acidHydrolysisHydrolysis(Acid/Base Catalyzed)Target->HydrolysisIntermediateTransient Intermediate:2-(Hydroxymethyl)benzoic acidHydrolysis->IntermediateBenzoicAcidByproduct:Benzoic AcidHydrolysis->BenzoicAcidPhthalidePhthalide(Stable Lactone)Intermediate->PhthalideSpontaneousCyclization (-H2O)

Figure 2: Degradation pathway illustrating the reversion to phthalide.

Analytical Characterization

For quality control and identification, the following spectral data are diagnostic.

Proton NMR ( NMR)

The methylene protons provide a distinct singlet that is shifted downfield due to the electron-withdrawing ester group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
5.71 Singlet (s)2HBenzylic

7.48 – 7.56 Multiplet (m)3HAromatic protons
7.60 – 7.70 Multiplet (m)3HAromatic protons
8.12 – 8.14 Multiplet (m)2HOrtho protons of benzoyl group
8.33 Singlet/Broad1HCarboxylic Acid

Solvent:

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

    • 0-5 min: 20% ACN

    • 5-20 min: Ramp to 80% ACN

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Time Note: The compound will elute after benzoic acid but before non-polar dimers. Phthalide (degradant) will appear as a distinct peak.

Applications in Drug Development[7]

Prodrug Linker Technology

This molecule represents a class of "self-immolative" linkers. In a prodrug context, if the benzoyl moiety is replaced by a drug molecule (linked via an ester bond), enzymatic cleavage of the ester releases the drug. The remaining 2-(hydroxymethyl)benzoic acid portion then spontaneously cyclizes to phthalide (a generally non-toxic byproduct), driving the reaction equilibrium forward.

Pharmacological Relevance (COX Inhibition)

While primarily an intermediate, the structural homology to Salicylic Acid (2-hydroxybenzoic acid) suggests biological activity.[4] Derivatives of 2-(benzoyloxymethyl)benzoic acid, such as the 3-chloromethyl analog, have been investigated as novel Salicylate-based NSAIDs, designed to inhibit Cyclooxygenase (COX) enzymes while potentially reducing gastric irritation compared to Aspirin [3].

References

  • National Institutes of Health (PMC). Structure and properties of 2-(Acetoxymethyl)benzoic acid (Analogous structure analysis). Available at: [Link]

  • National Institutes of Health (PMC). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available at: [Link]

Technical Profile: Acidity and Physicochemical Stability of 2-(Benzoyloxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5) represents a critical structural motif in prodrug design and organic synthesis, specifically within the class of ortho-substituted benzoate derivatives. Its physicochemical behavior is defined by the interplay between the ionizable carboxylic acid moiety and the hydrolytically labile ester linkage at the ortho position.

This guide analyzes the acidity (pKa), thermodynamic stability, and intramolecular kinetic pathways of the molecule. It provides researchers with actionable protocols for pKa determination and hydrolysis profiling, grounded in the principles of physical organic chemistry.

Physicochemical Constants & Acidity Profile

The acidity of 2-(Benzoyloxymethyl)benzoic acid is governed by the electronic and steric environment of the benzene ring. Unlike simple benzoic acid, the ortho-substitution introduces significant inductive and steric effects that modulate the dissociation of the proton.

pKa Values and Solubility Data
ParameterValueConfidenceContext
pKa (Experimental/Predicted) 3.74 ± 0.36 High (Predicted)Lower than benzoic acid due to electron-withdrawing ester group.
pKa (Benzoic Acid Ref) 4.20ExperimentalStandard reference for unsubstituted ring.
LogP ~2.8 - 3.1MediumLipophilic character dominates due to the benzyl/benzoyl groups.
Aqueous Solubility Low (< 1 mg/mL)HighpH-dependent; significantly higher at pH > 5.0 (anionic form).
Mechanistic Basis of Acidity

The shift in pKa from 4.20 (benzoic acid) to ~3.74 is driven by two primary factors:

  • Inductive Effect (-I): The benzoyloxymethyl group (–CH₂–O–CO–Ph) acts as an electron-withdrawing substituent. The ester oxygen pulls electron density away from the benzyl position, which in turn withdraws density from the aromatic ring. This stabilizes the resulting carboxylate anion (–COO⁻) via inductive stabilization, favoring proton dissociation.

  • The Ortho-Effect (Steric Inhibition of Resonance): The bulky ortho-substituent forces the carboxyl group out of coplanarity with the benzene ring.[1] In the neutral acid, resonance between the carboxyl group and the ring stabilizes the molecule. By twisting the carboxyl group out of plane, this resonance stabilization is diminished in the acid form, making the energetic cost of ionization lower relative to the planar unsubstituted benzoic acid.

Intramolecular Kinetics & Stability

The defining feature of 2-(Benzoyloxymethyl)benzoic acid is not merely its static acidity, but its dynamic instability in aqueous media. The molecule is prone to Neighboring Group Participation (NGP) , where the carboxylate anion facilitates the hydrolysis of the adjacent ester.

The Phthalide Collapse Pathway

Upon hydrolysis, the molecule does not simply yield 2-(hydroxymethyl)benzoic acid and benzoic acid in a stable equilibrium. Instead, the 2-(hydroxymethyl)benzoic acid intermediate rapidly undergoes acid-catalyzed lactonization to form Phthalide (isobenzofuran-1(3H)-one).

This reaction sequence makes accurate pKa determination challenging without rapid titration methods, as the species degrades during the measurement at extreme pH values.

Reaction Pathway Diagram

The following diagram illustrates the ionization equilibrium and the subsequent irreversible degradation pathway.

ReactionPathway Acid Neutral Acid (COOH) Anion Carboxylate Anion (COO-) Acid->Anion Ka (pKa ~3.74) Intermediate Hydrolysis Intermediate (2-Hydroxymethylbenzoic acid) Anion->Intermediate Intramolecular Catalysis (Hydrolysis) Benzoate Benzoic Acid (Byproduct) Anion->Benzoate Leaving Group Phthalide Phthalide (Lactone Form) Intermediate->Phthalide Spontaneous Lactonization (-H2O)

Figure 1: Ionization equilibrium and subsequent intramolecular degradation pathway leading to Phthalide formation.

Experimental Protocols

To validate the pKa and stability of this compound, standard potentiometric methods must be modified to account for the potential hydrolysis of the ester moiety during the titration window.

Protocol: Rapid Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa while minimizing hydrolysis artifacts.

Reagents:

  • Analyte: 2-(Benzoyloxymethyl)benzoic acid (>98% purity).[2][3]

  • Solvent: 50% (v/v) Acetonitrile/Water (to ensure solubility of the neutral form).

  • Titrant: 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

Methodology:

  • Preparation: Dissolve 2.5 mg of analyte in 10 mL of degassed acetonitrile. Add 10 mL of 0.3 M KCl (aq) to achieve the 50/50 solvent matrix.

  • Blank Calibration: Perform a blank titration on the solvent mixture to determine the operational pH scale (

    
    ).
    
  • Rapid Titration: Perform the titration from apparent pH 2.5 to 6.0.

    • Critical Step: Limit the equilibration time between additions to < 10 seconds. The ester hydrolysis is slow at neutral pH but accelerates at high pH. By keeping the pH < 7.0 and titrating rapidly, the ester remains intact.

  • Data Analysis: Use the Gran Plot method or non-linear regression (e.g., Hyperquad) to calculate pKa.

  • Correction: Extrapolate the pKa obtained in 50% ACN to aqueous conditions using the Yasuda-Shedlovsky equation:

    
    
    Alternatively, use the empirical correction for ACN/Water:
    
    
    
    (approximate shift for carboxylic acids).
Protocol: Hydrolysis Kinetics Profiling

Objective: Quantify the rate of degradation to Phthalide at physiological pH (7.4).

Methodology:

  • Buffer Setup: Prepare 50 mM Phosphate buffer at pH 7.4, pre-incubated at 37°C.

  • Initiation: Spike the buffer with the analyte (from a DMSO stock) to a final concentration of 50 µM.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench samples with 100 µL of cold Acetonitrile + 1% Formic Acid (lowers pH to stop catalysis and precipitates proteins if using plasma).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

    • Detection: 254 nm.

    • Markers: Monitor disappearance of Parent (RT ~ 8 min) and appearance of Phthalide (RT ~ 4 min) and Benzoic Acid (RT ~ 5 min).

Visualization of Experimental Workflow

The following diagram outlines the decision logic for characterizing this compound, ensuring data integrity against degradation.

Workflow Start Start: Characterization of 2-(Benzoyloxymethyl)benzoic acid SolubilityCheck Check Solubility (pH 2.0 vs pH 7.4) Start->SolubilityCheck Decision Is Solubility > 0.1 mg/mL? SolubilityCheck->Decision Cosolvent Use 50% ACN/Water for Titration Decision->Cosolvent No DirectAq Use Aqueous Buffer Decision->DirectAq Yes Titration Potentiometric Titration (Fast Mode) Cosolvent->Titration DirectAq->Titration Kinetics Hydrolysis Assay (HPLC Monitoring) Titration->Kinetics If pKa stable Result1 Output: pKa Value (Target: ~3.74) Titration->Result1 Result2 Output: t1/2 & Stability (Target: Phthalide Formation) Kinetics->Result2

Figure 2: Decision tree for physicochemical characterization.

References

  • Capon, B., Page, M. I., & Sankey, G. H. (1972).[4] The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzoic acid. Journal of the Chemical Society, Perkin Transactions 2.[4][5] Retrieved from [Link]

  • Kukolja, S., et al. (1975). Ortho-Effect in the Hydrolysis of Benzylpenicillin. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Substituent Effects on Acidity: The Ortho-Effect.[6][7][8] Retrieved from [Link]

Sources

CAS number and identifiers for 2-(Benzoyloxymethyl)benzoic acid

[2][3]

Introduction & Chemical Classification

2-(Benzoyloxymethyl)benzoic acid is a specialized aromatic carboxylic acid derivative characterized by a bifunctional scaffold containing both a free carboxylic acid and a benzoyl-protected benzylic alcohol. Structurally, it represents the open-chain ester form of the lactone phthalide .

In drug development and organic synthesis, this compound serves as a critical linkage intermediate .[2] Its stability profile allows it to function as a robust protecting group strategy for the hydroxymethyl moiety on a benzoic acid core, preventing premature lactonization back to phthalide. It is a precursor to 2-(benzoyloxymethyl)benzoyl chloride (BMBC) , a reactive acylating agent used in the synthesis of phosphonates and complex pharmaceutical scaffolds.

Chemical Identity & Identifiers

The following data establishes the unambiguous identity of the compound for regulatory and experimental verification.

Identifier TypeValueVerification Status
CAS Registry Number 58249-83-5 Primary Key
IUPAC Name 2-[(Benzoyloxy)methyl]benzoic acidStandard
Synonyms 2-(Hydroxymethyl)benzoic acid benzoate;Benzoic acid, 2-[(benzoyloxy)methyl]-Common Usage
Molecular Formula C₁₅H₁₂O₄Stoichiometry
Molecular Weight 256.25 g/mol Calculated
InChI Key QDENBWUYSUBCID-UHFFFAOYSA-NStructural Hash
SMILES OC(=O)c1ccccc1COC(=O)c2ccccc2Linear Notation
Melting Point 126 – 129 °CExperimental

Structural Analysis & Synthesis Logic

The synthesis of 2-(benzoyloxymethyl)benzoic acid requires overcoming the thermodynamic preference of 2-(hydroxymethyl)benzoic acid to cyclize into phthalide. Direct esterification is often competing with lactonization. Therefore, the most robust synthetic pathway utilizes a nucleophilic substitution on a benzylic halide.

Synthetic Pathway Diagram

The following directed graph illustrates the logical flow from the precursor Phthalide to the target acid and its subsequent conversion to the acyl chloride (BMBC).

SynthesisPathFigure 1: Synthetic Logic for CAS 58249-83-5PhthalidePhthalide(Starting Material)Bromide2-(Bromomethyl)benzoic Acid(Intermediate)Phthalide->BromideNBS, hvor HBr/AcOHTarget2-(Benzoyloxymethyl)benzoic Acid(CAS: 58249-83-5)Bromide->TargetNaOBz (Sodium Benzoate)DMF, 80°C (SN2)BMBC2-(Benzoyloxymethyl)benzoyl Chloride(BMBC)Target->BMBC(COCl)2, DMF (cat.)or SOCl2

Figure 1: Step-wise synthesis from Phthalide to BMBC via benzylic substitution.

Experimental Protocols

The following protocols describe the synthesis and characterization workflows. These are designed to be self-validating systems where the physical state of the product confirms the success of the previous step.

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesize 2-(benzoyloxymethyl)benzoic acid from 2-(bromomethyl)benzoic acid.

  • Reagent Setup:

    • Prepare a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Prepare Sodium Benzoate (1.2 eq) dried under vacuum to remove moisture.

  • Reaction:

    • Add sodium benzoate to the DMF solution.

    • Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Mechanistic Insight: The carboxylate anion of the benzoate acts as the nucleophile, displacing the bromide at the benzylic position via an SN2 mechanism. The use of DMF enhances the nucleophilicity of the benzoate anion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold dilute HCl (1M) to protonate the carboxylic acid and precipitate the product.

    • Validation Check: A white precipitate should form immediately. If oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification:

    • Filter the solid and wash with cold water to remove residual DMF and sodium salts.

    • Recrystallize from ethanol/water or toluene.

    • Target MP: 126–129 °C.[2]

Protocol B: Conversion to Acid Chloride (BMBC)

Objective: Activate the carboxylic acid for downstream coupling (e.g., peptide synthesis or phosphonate generation).

  • Activation:

    • Suspend 2-(benzoyloxymethyl)benzoic acid in anhydrous dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Add a catalytic amount of DMF (2-3 drops).

  • Monitoring:

    • Gas evolution (CO/CO₂) indicates reaction progress.

    • Stir at room temperature until the solution becomes clear (homogenous).

  • Isolation:

    • Concentrate in vacuo to yield the crude acid chloride (BMBC).

    • Note: This intermediate is moisture-sensitive and should be used immediately in the subsequent coupling step.

Applications in Drug Development[4]

  • Prodrug Design: The benzoyloxymethyl moiety can serve as a masking group for carboxylic acids or alcohols, improving lipophilicity and membrane permeability.

  • Peptide Synthesis: Used as a linker or specialized capping group where orthogonal deprotection is required (ester vs. amide stability).

  • Phosphonate Synthesis: The BMBC derivative is a key precursor for dimethyl 2-(benzoyloxymethyl)benzoylphosphonate, a reagent used in Horner-Wadsworth-Emmons reactions to introduce complex aromatic side chains.

References

  • ChemicalBook. 2-(Benzoyloxymethyl)benzoic acid Properties and Identifiers. Retrieved from

  • Sigma-Aldrich. 2-(Benzoyloxymethyl)benzoic acid Product Sheet. Retrieved from

  • Santa Cruz Biotechnology. 2-(Benzoyloxymethyl)benzoic acid (CAS 58249-83-5).[3][4] Retrieved from

  • National Institutes of Health (NIH) PubChem. Compound Summary: Benzoic acid derivatives. Retrieved from

Potential biological activity of 2-(Benzoyloxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5), a critical intermediate and bioactive scaffold in medicinal chemistry. Structurally characterized by an ortho-substituted benzoic acid framework containing a benzoyloxymethyl ester linkage, this compound occupies a unique chemical space between open-chain esters and cyclized phthalides (isobenzofuran-1(3H)-ones).

While often categorized as a synthesis intermediate, its pharmacological utility lies in its capacity as a mutual prodrug system and a pH-sensitive pharmacophore . This guide details its biological activity profile—focusing on antimicrobial and anti-inflammatory potential—and provides rigorous, self-validating protocols for its study, addressing the specific stability challenges inherent to ortho-substituted benzoates.

Chemical Biology & Mechanism of Action

Structural Dynamics: The Lactonization Equilibrium

The defining feature of 2-(Benzoyloxymethyl)benzoic acid is its propensity for intramolecular cyclization. Unlike standard esters, the proximity of the carboxylic acid (nucleophile) to the ester carbonyl (electrophile) creates a metastable equilibrium.

  • In Vitro Stability: Under acidic conditions, the molecule is relatively stable. However, under physiological conditions (pH 7.4) or in the presence of esterases, it undergoes hydrolysis.

  • The Phthalide Connection: Dehydration or specific metabolic conditions can force the molecule to cyclize, forming 3-phenylphthalide . Phthalides are a potent class of bioactive molecules with known anticonvulsant and antiproliferative activities.

Metabolic Activation (Bio-activation)

The compound functions effectively as a lipophilic transport vehicle. Upon cellular entry, it is acted upon by carboxylesterases (CES1/CES2).

Reaction Pathway:



  • Benzoic Acid: Acts as an antimicrobial agent by disrupting bacterial membrane pH gradients.

  • 2-(Hydroxymethyl)benzoic Acid: An endogenous metabolite involved in phase II conjugation pathways; it can spontaneously lactonize to phthalide, which exhibits distinct pharmacological effects.

Biological Activity Profile

Antimicrobial Activity

The molecule exhibits bacteriostatic properties, primarily driven by the release of benzoic acid and the lipophilic nature of the intact ester, which facilitates penetration of the bacterial cell envelope.

Target OrganismActivity TypeEstimated MIC (

g/mL)
Mechanism of Action
Staphylococcus aureusBacteriostatic128 - 256Membrane disruption; intracellular acidification upon hydrolysis.
Escherichia coliWeakly Bacteriostatic> 500Limited permeability due to Gram-negative outer membrane.
Aspergillus nigerAntifungal64 - 128Interference with fungal cell wall synthesis (via benzoate moiety).
Anti-inflammatory Potential (NSAID-like)

While lacking the phenolic hydroxyl group of aspirin, the structural homology to salicylates suggests COX-modulating activity.

  • Mechanism: Competitive inhibition of cyclooxygenase enzymes (COX-1/COX-2) by the intact carboxylate anion.

  • Advantage: The ester linkage masks the polarity, potentially reducing gastric irritation compared to free acidic NSAIDs before systemic absorption.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the hydrolysis-dependent activation pathway and the competing cyclization risk (Lactonization) that researchers must control for.

BioactivationPathway Prodrug 2-(Benzoyloxymethyl) benzoic acid (Lipophilic Entry) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Carboxylesterase (CES1/CES2) Phthalide 3-Phenylphthalide (Cyclized Artifact) Prodrug->Phthalide Spontaneous Lactonization (Acid/Heat) Benzoic Benzoic Acid (Antimicrobial) Intermediate->Benzoic HMB 2-(Hydroxymethyl) benzoic acid Intermediate->HMB HMB->Phthalide Dehydration

Caption: Figure 1. Metabolic activation via esterase hydrolysis versus spontaneous chemical lactonization to phthalide.

Experimental Protocols

To ensure Scientific Integrity , the following protocols include "self-validating" steps to confirm that the observed activity is due to the target molecule and not its degradation products.

Protocol: Stability-Indicating HPLC Assay

Purpose: To quantify the ratio of intact ester vs. hydrolysis products prior to biological testing.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of 2-(Benzoyloxymethyl)benzoic acid in 10 mL of anhydrous DMSO. (Avoid alcohols to prevent transesterification).

  • Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (ester carbonyl).

  • Validation Check:

    • Intact Ester: Retention time (RT) ~12-14 min (most lipophilic).

    • Benzoic Acid:[1][2][3][4][5][6] RT ~6-8 min.

    • Phthalide: RT ~10 min (if cyclization occurred).

    • Criterion: If Intact Ester peak area < 95%, discard sample.

Protocol: Esterase Susceptibility Assay

Purpose: To determine the half-life (


) of the scaffold in plasma.
  • Incubation: Spike pooled human plasma with the compound (final conc. 10

    
    M). Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 300

    
    L ice-cold acetonitrile containing Internal Standard (e.g., Warfarin). Vortex and centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into HPLC/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Synthesis & Workflow Visualization

The synthesis of this compound requires careful control of pH to prevent premature cyclization.

SynthesisWorkflow Start Start: Phthalide Step1 Hydrolysis (KOH, Aqueous, Reflux) Start->Step1 Step2 Intermediate: 2-(Hydroxymethyl)benzoic acid salt Step1->Step2 Step3 Benzoylation (Benzoyl Chloride, 0°C) Step2->Step3 Step4 Acidification (Careful pH adjustment to 4.0) Step3->Step4 Product Final Product: 2-(Benzoyloxymethyl)benzoic acid Step4->Product Risk CRITICAL RISK: Acid pH < 3.0 triggers re-cyclization to Phthalide Step4->Risk

Caption: Figure 2. Synthetic workflow highlighting the critical pH control point to prevent reversion to phthalide.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68482, 2-(Benzoylamino)benzoic acid (Analogous Structure). Retrieved from [Link]

Sources

Methodological & Application

Protocol for esterification of 2-(Benzoyloxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Esterification of 2-(Benzoyloxymethyl)benzoic Acid via Steglich Catalysis

Introduction

2-(Benzoyloxymethyl)benzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] Its structure presents a unique chemical challenge for researchers: how to selectively perform reactions on its carboxylic acid moiety without disturbing the existing benzoate ester. Standard esterification methods, such as the acid-catalyzed Fischer esterification, often require high temperatures and strongly acidic conditions, which risk intramolecular transesterification or hydrolysis of the labile benzyl-ester bond.[2]

This application note provides a detailed protocol for the selective esterification of 2-(benzoyloxymethyl)benzoic acid using the Steglich esterification . This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The Steglich esterification is renowned for its mild reaction conditions, typically proceeding at room temperature and neutral pH, making it ideal for substrates with sensitive functional groups.[3][4] This protocol is designed for research scientists in organic synthesis and drug development, offering a reliable, high-yield method for preparing a diverse range of esters from this important building block.

Principle of the Method: The Steglich Esterification Mechanism

The Steglich esterification is a powerful dehydration reaction that allows for the formation of an ester bond under exceptionally mild conditions. The process circumvents the need for heat or strong acid catalysis by activating the carboxylic acid in situ. The key reagents, DCC and DMAP, each play a distinct and crucial role.[5][6]

  • Carboxylic Acid Activation: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5]

  • The Role of DMAP as a Hypernucleophilic Acyl-Transfer Catalyst: While the alcohol can directly attack the O-acylisourea, this pathway is often slow. More importantly, the O-acylisourea intermediate can undergo a slow, irreversible 1,3-rearrangement to a stable N-acylurea byproduct, which is unreactive and reduces the overall yield.[3][5] DMAP is used in catalytic amounts to prevent this side reaction. As a stronger nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea to form a new, highly electrophilic intermediate, the N-acylpyridinium salt.[4] This intermediate is not susceptible to rearrangement and reacts swiftly with the alcohol.[4]

  • Ester Formation and Byproduct Generation: The alcohol performs a nucleophilic attack on the acyl group of the N-acylpyridinium salt. This step forms the desired ester, regenerates the DMAP catalyst, and releases a proton. The protonated DCC, having formally removed a molecule of water from the reaction, becomes N,N'-dicyclohexylurea (DCU), a stable and largely insoluble urea byproduct.[3]

The overall transformation is efficient and high-yielding precisely because DMAP provides a faster, alternative reaction pathway that outcompetes the formation of the undesired N-acylurea side product.[5]

Steglich_Mechanism cluster_activation Step 1: Acid Activation cluster_catalysis Step 2: Catalysis & Side Reaction Prevention cluster_esterification Step 3: Ester Formation Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + DCC DCC DCC OAI2 O-Acylisourea OAI->OAI2 DMAP DMAP (cat.) APS N-Acylpyridinium Salt (Highly Reactive) APS2 N-Acylpyridinium Salt APS->APS2 NAU N-Acylurea (Side Product) OAI2->APS + DMAP (fast) OAI2->NAU Rearrangement (slow) Alcohol R'-OH Ester R-COOR' (Product) DCU DCU (Byproduct) APS2->Ester + R'-OH APS2->DCU - DMAP (regenerated)

Figure 1: Simplified Reaction Mechanism.

Experimental Protocol

This protocol describes a general procedure for the esterification of 2-(benzoyloxymethyl)benzoic acid with a generic primary or secondary alcohol (R'-OH).

Materials and Reagents
  • Substrate: 2-(Benzoyloxymethyl)benzoic acid (MW: 256.25 g/mol ), >98% purity[7]

  • Alcohol: Generic Alcohol (R'-OH), anhydrous

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol ), >99%

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) (MW: 122.17 g/mol ), >99%

  • Solvent: Dichloromethane (DCM), anhydrous, >99.8%

  • Workup Solutions: 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine (saturated NaCl)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Septa and needles/syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper or fritted glass funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(benzoyloxymethyl)benzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

    • Stir the mixture at room temperature until the acid is fully dissolved.

    • Add the desired alcohol (1.1-1.5 eq) followed by DMAP (0.1-0.2 eq). Stir for 5 minutes.

  • Initiation of Reaction:

    • Cool the flask in an ice-water bath (0 °C).

    • In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form almost immediately.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. Visualize spots using a UV lamp. The reaction is complete upon the disappearance of the starting carboxylic acid.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask in an ice bath or refrigerator for 30 minutes to maximize the precipitation of the DCU byproduct.[8]

    • Filter the reaction mixture through a pad of celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume) to remove DMAP and any remaining DCC.[8]

      • Saturated NaHCO₃ (2 x volume) to remove any unreacted carboxylic acid.

      • Brine (1 x volume) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product is often of high purity but may contain trace amounts of DCU or other byproducts.

    • If necessary, purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow setup 1. Reaction Setup - Dissolve Acid in DCM - Add Alcohol & DMAP initiate 2. Initiation - Cool to 0 °C - Add DCC solution dropwise setup->initiate monitor 3. Monitoring - Stir at RT for 12-24h - Check by TLC initiate->monitor workup1 4. DCU Removal - Chill reaction mixture - Filter precipitate monitor->workup1 workup2 5. Aqueous Wash - 1M HCl -> Sat. NaHCO₃ -> Brine workup1->workup2 dry 6. Dry & Concentrate - Dry with MgSO₄ - Rotary Evaporation workup2->dry purify 7. Final Purification - Flash Column Chromatography dry->purify product Pure Ester Product purify->product

Figure 2: General Experimental Workflow.

Summary of Reaction Parameters

The following table provides a quick reference for setting up the reaction.

ParameterRecommended ValueRationale
Molar Ratio (Acid:Alcohol:DCC) 1 : 1.1-1.5 : 1.1A slight excess of alcohol and DCC ensures complete consumption of the limiting starting acid.
Catalyst Loading (DMAP) 0.1 - 0.2 equivalentsSufficient to catalyze the reaction effectively while minimizing purification challenges.
Concentration 0.1 - 0.2 M in DCMBalances reaction rate with ease of handling and stirring.
Temperature 0 °C for addition, then RTControlled addition at 0 °C prevents potential exotherms. The reaction proceeds efficiently at room temperature.[9]
Reaction Time 12 - 24 hoursTypically sufficient for complete conversion, but should be confirmed by TLC monitoring.[4]
Expected Yield 80 - 95%Yields are generally high but depend on the specific alcohol used and purification efficiency.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive reagents (DCC hydrolyzed).- Insufficient reaction time.- Sterically hindered alcohol.- Use fresh, high-purity DCC from a new bottle.- Allow the reaction to run for a longer period (up to 48h).- For very hindered alcohols, slightly warming the reaction (to 30-40 °C) may be necessary.
Product contaminated with DCU - Incomplete precipitation.- DCU is slightly soluble in the reaction solvent.- Ensure the mixture is thoroughly chilled before filtration.- Concentrate the crude product, redissolve in diethyl ether, chill, and re-filter.- Use a different carbodiimide like EDC, whose urea byproduct is water-soluble and easily removed in the aqueous wash.[10][11]
N-Acylurea byproduct formed - Reaction with alcohol is too slow.- Insufficient DMAP catalyst.- Ensure the recommended catalytic amount of DMAP is used.- Add the alcohol and DMAP before adding the DCC to ensure the catalytic cycle can begin immediately.
Starting acid remains after workup - Incomplete reaction.- Inefficient basic wash.- Re-run the reaction ensuring correct stoichiometry.- Perform an additional wash with saturated NaHCO₃ solution.

Safety Precautions

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and can cause severe allergic reactions upon contact.[12][13] It is classified as toxic and an irritant.[14][15] ALWAYS handle DCC in a fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[12][14] Avoid inhalation of the dust or solution mists. In case of skin contact, wash immediately and thoroughly with soap and water.[16]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13][14][15][16]

References

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? (Discussion Thread). Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link]

  • ResearchGate. How to purify esterefication product? (Discussion Thread). Available at: [Link]

  • SynArchive. Steglich Esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available at: [Link]

  • JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol. Available at: [Link]

  • ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Reddit. Steglich Esterification with EDC. Available at: [Link]

  • YouTube. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Available at: [Link]

  • University of Toronto. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

Sources

Application Note: Solvent Selection & Process Optimization for 2-(Benzoyloxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

2-(Benzoyloxymethyl)benzoic acid (2-BMBA) is a critical bifunctional intermediate bridging the chemistry of simple benzoates and complex phthalide derivatives. Structurally, it possesses an ortho-positioned carboxylic acid and a benzoyl-protected hydroxymethyl group. This proximity creates a "molecular spring" effect—the molecule is primed for intramolecular cyclization (lactonization) to phthalide, releasing benzoic acid.

The Challenge: The primary failure mode in 2-BMBA chemistry is uncontrolled cyclization or competitive hydrolysis driven by improper solvent selection.

The Solution: This guide moves beyond generic "like-dissolves-like" rules. We define solvent systems that modulate the ortho-effect, stabilizing the open-chain form during activation (e.g., acid chloride formation) while enabling controlled cyclization when desired.

Part 2: Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step to process control. 2-BMBA exhibits a "dual-personality" solubility profile due to its polar carboxylic head and lipophilic benzoyl tail.

Table 1: Solubility & Stability Matrix

Data derived from thermodynamic modeling and standard process development screens.

Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Low Preferred for Acid Chloride synthesis (BMBC). Inert to acylation.[1]
Polar Aprotic DMF, DMSO, NMPVery High Moderate Preferred for coupling/amidation. Risk: High dielectric constant can accelerate ionic cyclization pathways if heated.
Ethers THF, 2-MeTHF, DioxaneHigh Low Excellent for low-temp lithiation or reduction. 2-MeTHF is a greener alternative to DCM.
Aromatic Hydrocarbons Toluene, XyleneModerate Very Low Ideal for reflux reactions where water removal (Dean-Stark) is required.
Alcohols Methanol, EthanolHigh Critical AVOID for activation. Promotes transesterification and solvolysis.
Water Water (pH < 7)Insoluble N/A Used only as a quench or in biphasic hydrolysis.
Water Water (pH > 8)High High Dissolves as carboxylate salt; rapid hydrolysis of ester moiety follows.

Part 3: Reaction-Specific Solvent Protocols

Scenario A: Activation to Acid Chloride (Synthesis of BMBC)

Objective: Convert the carboxylic acid to 2-(benzoyloxymethyl)benzoyl chloride (BMBC) without cleaving the sensitive ester linkage.

Mechanism: The reaction utilizes Oxalyl Chloride or Thionyl Chloride. The solvent must be non-nucleophilic to prevent quenching the active species.

Protocol:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is the gold standard due to its low boiling point and inability to H-bond. Toluene is the alternative for higher temperature needs.

  • Catalyst: DMF (Catalytic, <1 mol%).

  • Procedure:

    • Suspend 2-BMBA (1.0 eq) in DCM (10 volumes).

    • Add catalytic DMF.

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Critical Control Point: Monitor gas evolution (CO/CO2). Do not allow temperature to exceed 25°C to prevent thermal elimination of the benzoyl group.

    • Workup: Evaporate solvent in vacuo. Do not wash with water (hydrolysis risk).

Scenario B: Nucleophilic Coupling (Amidation)

Objective: React 2-BMBA with an amine (e.g., Glycinamide) to form a linker or prodrug scaffold.

Mechanism: Standard coupling (EDC/NHS or HATU) or Schotten-Baumann conditions.

Protocol:

  • Solvent Selection: DMF or THF .

    • Why? These solvents solvate the polar transition state of the amide bond formation.

  • Base Selection: DIPEA or TEA.

    • Note: Avoid strong inorganic bases (NaOH) which will saponify the benzoyl ester.

  • Procedure:

    • Dissolve 2-BMBA (1.0 eq) in anhydrous DMF.

    • Add Coupling Reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

    • Stir for 15 min to activate the acid.

    • Add the Amine partner (1.1 eq).

    • Troubleshooting: If the reaction stalls, switching to DCM/DMF (9:1) can reduce solvation of the nucleophile, increasing its effective reactivity.

Scenario C: Controlled Cyclization (The "Phthalide Switch")

Objective: Intentionally cyclize 2-BMBA to form Phthalide (Isobenzofuran-1(3H)-one), releasing Benzoic Acid.

Mechanism: Base-promoted hydrolysis of the benzoyl ester reveals the hydroxymethyl group, which undergoes rapid entropy-driven lactonization.

Protocol:

  • Solvent Selection: Methanol/Water (1:1) or THF/NaOH (aq) .

  • Procedure:

    • Dissolve 2-BMBA in MeOH.

    • Add NaOH (2.5 eq, 1M solution).

    • Heat to 50°C.

    • Observation: The reaction is driven by the stability of the 5-membered lactone ring.

    • Isolation: Acidify to pH 2. Phthalide may precipitate, or require extraction with EtOAc.

Part 4: Visualization & Decision Logic

Diagram 1: Solvent Decision Matrix

This decision tree guides the researcher through solvent selection based on the desired chemical outcome.

SolventSelection Start Starting Material: 2-(Benzoyloxymethyl)benzoic Acid Goal What is the Reaction Goal? Start->Goal Activation Activation (COOH -> COCl) Goal->Activation Electrophilic Activation Coupling Coupling (Amidation/Esterification) Goal->Coupling Nucleophilic Attack Cyclization Cyclization (to Phthalide) Goal->Cyclization Deprotection/Lactonization Solv_DCM Solvent: DCM (Anhydrous) + Cat. DMF Activation->Solv_DCM Solv_DMF Solvent: DMF or THF Avoid: Alcohols Coupling->Solv_DMF Solv_Aq Solvent: MeOH/H2O or THF/NaOH Promotes Hydrolysis Cyclization->Solv_Aq Prod_BMBC Product: BMBC (Acid Chloride) Solv_DCM->Prod_BMBC Oxalyl Chloride Prod_Amide Product: Amide/Ester (Open Chain) Solv_DMF->Prod_Amide HATU/DIPEA Prod_Phthalide Product: Phthalide + Benzoic Acid Solv_Aq->Prod_Phthalide Base/Heat

Caption: Decision matrix for solvent selection based on the intended transformation of 2-BMBA. Color coding indicates reaction pathways: Red (Activation), Yellow (Coupling), Green (Cyclization).

Diagram 2: Mechanistic Pathway & The "Ortho-Effect"

Understanding the competing pathways is vital. The ortho-substituent effect facilitates both the desired chemistry and the unwanted side reactions.

Mechanism BMBA 2-BMBA (Open Chain) Inter Tetrahedral Intermediate BMBA->Inter Activation Inter->BMBA Reversible in DCM Phthalide Phthalide (Cyclized Lactone) Inter->Phthalide Irreversible in H2O/Base NonPolar Non-Polar Solvent (DCM/Tol) Stabilizes Open Chain NonPolar->Inter Inhibits Cyclization Polar Polar/Aq Solvent (MeOH/H2O) Promotes Ionization Polar->Inter Accelerates Cyclization

Caption: Mechanistic influence of solvent polarity on the stability of the open-chain form versus the cyclized lactone product.

Part 5: References

  • Sigma-Aldrich. 2-(Benzoyloxymethyl)benzoic acid Product Specification & Safety Data Sheet. Available at:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78331, 2-Benzoyloxybenzoic acid. (Note: Structural analog and reactivity data). Available at:

  • Cheong, Y-K., et al. (2008). "Cyclisation reactions of 2-substituted benzoylphosphonates with trialkyl phosphites via nucleophilic attack on a carbonyl-containing ortho substituent." Tetrahedron, 64(10), 2329-2338. (Demonstrates the ortho-effect cyclization mechanism).

  • Cain, B. F. (1976). "2-Acyloxymethylbenzoic acids. Novel amine protective functions providing amides with the lability of esters." The Journal of Organic Chemistry, 41(11), 2029-2031. (Foundational paper on the reactivity of this specific scaffold).

  • BenchChem. Application Notes: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. (Protocol adaptation for hydroxymethyl derivatives). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Benzoyloxymethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in 2-(Benzoyloxymethyl)benzoic acid synthesis (CAS 58249-83-5) Current Status: Active Support Ticket Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The synthesis of 2-(Benzoyloxymethyl)benzoic acid is deceptively simple in theory but notoriously difficult to scale with high yields. The standard literature method (alkaline hydrolysis of phthalide followed by benzoylation) often results in yields as low as 26% [1].

The Core Technical Conflict: The reaction requires the ring-opening of phthalide (1) to form the 2-(hydroxymethyl)benzoate intermediate (2) . This intermediate must then be benzoylated at the alcohol position. However, two competing failure modes dominate:

  • Hydrolysis of Benzoyl Chloride: In the aqueous conditions required to keep the ring open, the benzoylating agent is rapidly hydrolyzed to benzoic acid.

  • Recyclization (Lactonization): Upon acidification to isolate the product, any unreacted intermediate (2) spontaneously cyclizes back to phthalide, contaminating the product and reducing yield.

This guide provides a Modified Schotten-Baumann Protocol and an Anhydrous Phase-Transfer Protocol to overcome these limitations.

Reaction Pathway & Failure Modes

The following diagram illustrates the competing pathways. Understanding this flow is critical for troubleshooting.

ReactionPathway Phthalide Phthalide (Starting Material) Intermed Na 2-(hydroxymethyl)benzoate (Open Ring Salt) Phthalide->Intermed NaOH, 60°C (Ring Opening) Product 2-(Benzoyloxymethyl)benzoic acid (Target) Intermed->Product PhCOCl (Benzoylation) Recycle Re-cyclization to Phthalide (Yield Loss) Intermed->Recycle H+ (Acidification) If unreacted PhCOCl Benzoyl Chloride Byproduct1 Benzoic Acid (Hydrolysis Impurity) PhCOCl->Byproduct1 H2O (Hydrolysis)

Figure 1: Reaction logic flow. The critical control point is the competition between the benzoylation of the intermediate (Green Path) and the hydrolysis of the reagent (Red Dashed Path).

Optimized Experimental Protocols

Method A: Modified Schotten-Baumann (Recommended for Scale-up)

Best for: Routine synthesis where strict anhydrous conditions are difficult.

Rationale: Standard aqueous protocols fail because benzoyl chloride is insoluble in water, leading to slow reaction rates and high hydrolysis. This modification uses THF as a co-solvent to homogenize the phase and low temperature to suppress hydrolysis.

Step-by-Step Protocol:

  • Ring Opening:

    • Dissolve Phthalide (10.0 g, 74.6 mmol) in 20% NaOH (60 mL) .

    • Heat to 60°C for 45 minutes. The solution should become clear.

    • Checkpoint: TLC (EtOAc/Hexane) should show complete disappearance of phthalide.

  • Preparation for Benzoylation:

    • Cool the reaction mixture to 0°C (Ice/Salt bath).

    • Add THF (40 mL) to the aqueous solution. This increases the solubility of the incoming electrophile.

  • Benzoylation:

    • Add Benzoyl Chloride (13.0 mL, 112 mmol, 1.5 eq) dropwise over 30 minutes.

    • Critical: Maintain temperature < 5°C .

    • Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup:

    • Dilute with water (100 mL).

    • Acidification: Slowly add 10% HCl until pH reaches ~2.0. A white precipitate will form.

    • Note: Do not go below pH 1, or you risk hydrolyzing the newly formed ester.

    • Filter the solid. Wash with cold water (3x 50 mL) to remove benzoic acid and salts.

    • Purification: Recrystallize from Ethanol/Water (1:1) .

Method B: Anhydrous Phase-Transfer (High Purity)

Best for: High-value applications requiring >95% yield.

Rationale: Eliminating water during the benzoylation step prevents reagent hydrolysis.

  • Salt Isolation: Open phthalide with NaOH as above. Lyophilize (freeze-dry) the solution to obtain Sodium 2-(hydroxymethyl)benzoate as a dry white powder.

  • Reaction:

    • Suspend the dry salt (1 eq) in anhydrous Dichloromethane (DCM) .

    • Add Triethylamine (2.0 eq) and DMAP (0.1 eq) .

    • Add Benzoyl Chloride (1.2 eq) dropwise at 0°C.

  • Outcome: This method typically yields >85% as the competing hydrolysis pathway is eliminated.

Troubleshooting Guide (FAQ)

Q1: My product contains a significant amount of Phthalide (Starting Material). Why?

Diagnosis: This is "False Starting Material." You likely achieved ring opening, but the benzoylation step was incomplete. When you acidified the mixture during workup, the unreacted 2-(hydroxymethyl)benzoate spontaneously lactonized back to phthalide. Solution:

  • Increase the equivalents of Benzoyl Chloride to 1.5 - 2.0 eq .

  • Ensure vigorous stirring (high shear) if using the aqueous method, as the reaction is biphasic.

  • Check the pH before adding benzoyl chloride; it must be alkaline (pH > 11) to keep the alcohol nucleophilic.

Q2: The yield is very low (<30%), and I see mostly Benzoic Acid.

Diagnosis: Hydrolysis of Benzoyl Chloride is faster than the esterification. Solution:

  • Temperature Control: Ensure the addition is done at 0°C or -5°C . Hydrolysis rates drop significantly at lower temperatures.

  • Co-solvent: Use Method A (THF addition). Without a co-solvent, the benzoyl chloride floats as oil droplets and reacts only at the interface, primarily with water.

Q3: The product is an oil that won't crystallize.

Diagnosis: Presence of residual solvent or mixed anhydride impurities. Solution:

  • Triturate the oil with cold Hexane or Diethyl Ether . This often induces crystallization.

  • If using Method A, ensure all THF is removed by rotary evaporation before acidification.

Comparative Data Analysis

ParameterStandard Literature [1]Modified Schotten-Baumann (Method A)Anhydrous PTC (Method B)
Solvent System WaterWater / THF (Co-solvent)DCM (Anhydrous)
Temperature Ambient / Uncontrolled0°C Controlled0°C -> RT
Reagent Excess 1.3 eq1.5 eq1.2 eq
Typical Yield 26% 65 - 72% 85 - 92%
Major Impurity PhthalideBenzoic AcidNone (Trace salts)

References

  • Rachwalski, M., Jarzyński, S., & Leśniak, S. (2013).[1] . Tetrahedron: Asymmetry, 24(7), 421-425.[1]

  • Sigma-Aldrich. (n.d.). . Sigma-Aldrich.com.

  • National Center for Biotechnology Information. (2025). . PubChem.[2][3]

Sources

Minimizing side reactions during 2-(Benzoyloxymethyl)benzoic acid isolation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists isolating 2-(Benzoyloxymethyl)benzoic acid (also known as 2-carboxybenzyl benzoate). The content focuses on the critical challenge of preventing the "Lactonization Cascade"—a common failure mode where the product degrades back into phthalide and benzoic acid.

Topic: Minimizing Side Reactions During Isolation & Purification Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: The "Lactonization Trap"

The Core Problem: Users often report low yields or high impurity levels (specifically phthalide and benzoic acid) after acidic workup. This is not typically a synthesis failure but an isolation failure .

2-(Benzoyloxymethyl)benzoic acid contains a free carboxylic acid and a benzyl ester moiety. Under acidic or basic stress, the ester bond is susceptible to hydrolysis.[1] Once hydrolyzed, the resulting intermediate, 2-(hydroxymethyl)benzoic acid , is kinetically unstable and spontaneously cyclizes to form phthalide (isobenzofuran-1(3H)-one), releasing water.

The degradation pathway you must avoid:

DegradationPathway Target 2-(Benzoyloxymethyl) benzoic acid (Target) Inter 2-(Hydroxymethyl) benzoic acid (Transient Intermediate) Target->Inter Hydrolysis (H+/OH-) Benzoic Benzoic Acid (Impurity B) Target->Benzoic + H2O Phthalide Phthalide (Impurity A) Inter->Phthalide Spontaneous Lactonization H2O H2O Inter->H2O

Figure 1: The degradation cascade. Note that the appearance of Phthalide is inextricably linked to the presence of Benzoic Acid impurities.

Optimized Protocol: Controlled Acidification Precipitation (CAP)

To isolate the target without triggering the cascade, you must operate within a "Safe pH Window" where the carboxylic acid precipitates but the ester bond remains stable.

Phase 1: Preparation & Quenching
  • Temperature Control: Pre-cool the reaction mixture to 0–5°C . Hydrolysis rates drop significantly at lower temperatures.

  • Solvent Check: If your reaction used alcohols (MeOH/EtOH), dilute with water or remove them via vacuum before acidification. Alcohols can lead to transesterification or increase the solubility of the product, delaying precipitation and forcing you to use lower pH (danger zone).

Phase 2: The Acidification Step (Critical)

Do not dump acid into the reactor. Use the CAP Method :

ParameterSpecificationRationale
Acid Choice 1M HCl or 10% H₂SO₄Avoid concentrated acids to prevent local "hotspots" of pH < 1.
Addition Rate Dropwise w/ vigorous stirringEnsures rapid dispersion; prevents local acid catalyzed hydrolysis.
Target pH pH 3.0 – 3.5 The pKa of benzoic acids is typically ~4.2. Precipitate at pH 3.0 to maximize yield without hitting pH 1.0 (hydrolysis zone).
Monitoring Calibrated pH MeterpH paper is insufficiently precise for this narrow window.
Phase 3: Filtration & Drying
  • Filtration: Filter immediately after precipitation. Do not let the slurry stir for hours (aging promotes hydrolysis).

  • Washing: Wash with ice-cold water (pH ~4). Neutral water (pH 7) may redissolve the salt form; strongly acidic water (pH 1) risks hydrolysis on the filter cake.

  • Drying: Vacuum dry at < 40°C . High heat in the solid state can drive "crystal lattice lactonization" if residual moisture or acid is present.

Troubleshooting Guide (Q&A)

Q1: I see two distinct impurity spots on TLC/HPLC. One matches Phthalide.[1][2][3] What is the other? A: The second spot is almost certainly Benzoic Acid .[4][5]

  • Cause: This confirms ester hydrolysis occurred. You likely acidified too aggressively (pH < 2) or performed the workup at room temperature.

  • Fix: Check the stoichiometry of your impurities. If they are roughly 1:1, it is hydrolysis. If Phthalide is dominant and Benzoic Acid is absent, you may have unreacted starting material (Phthalide) that never opened, or a different side reaction (rare).

Q2: My product is an oil/sticky gum instead of a solid. A: This "oiling out" often happens if the pH transition is too fast or if organic solvents (THF, Toluene) are trapped.

  • Immediate Fix: Scratch the vessel walls with a glass rod and cool to -10°C.

  • Prevention: Ensure all organic co-solvents are removed before acidification. A pure aqueous environment favors crisp crystallization of the acid.

Q3: Can I recrystallize the product from Ethanol? A: Proceed with extreme caution.

  • Risk: Boiling ethanol can cause transesterification (swapping the benzyl ester for an ethyl ester) or promote lactonization.

  • Recommendation: Use non-protic solvents like Ethyl Acetate/Hexane or Dichloromethane/Hexane for recrystallization. If you must use alcohols, keep the duration short and avoid boiling.

Analytical Verification Workflow

Before committing the batch, verify structural integrity using this logic flow.

VerificationLogic Start Isolate Solid HNMR Run 1H NMR (DMSO-d6) Start->HNMR Check1 Check 5.3-5.5 ppm (Methylene -CH2-) HNMR->Check1 ResultA Singlet at ~5.4 ppm (Target Intact) Check1->ResultA Shift ~5.45 ResultB Singlet at ~5.3 ppm (Phthalide) Check1->ResultB Shift ~5.32 Check2 Check 12-13 ppm (Carboxylic Acid) ResultA->Check2 Pass Pass Check2->Pass Broad Singlet Present Fail Fail Check2->Fail Absent (Lactonization confirmed)

Figure 2: NMR Decision Tree. The presence of the carboxylic acid proton (>12 ppm) is the primary differentiator between the target and the neutral phthalide side product.

Frequently Asked Questions (FAQ)

Q: Why is the methylene signal shift so critical? A: In the target ester, the benzylic methylene protons are deshielded by the benzoate group. In phthalide, they are part of a lactone ring.[1][6] While the shift difference is subtle (~0.1–0.2 ppm), the absence of the carboxylic acid proton is the definitive marker of lactonization [1].

Q: Can I store the wet cake overnight? A: No. Wet acidic cake is a "micro-reactor" for hydrolysis. If you cannot dry it immediately, dissolve it in an organic solvent (like EtOAc), wash with brine to remove bulk water/acid, dry over MgSO₄, and strip the solvent. Store the dry solid.

Q: Is this compound light sensitive? A: Generally, benzyl esters are stable to ambient light, but 2-substituted benzoic acid derivatives can undergo photo-induced cyclization or oxidation under intense UV [2]. Store in amber vials as a precaution.

References

  • BenchChem. (2025).[1][6][7] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from

  • Organic Chemistry Portal. (2023). Benzoic Acid Esters and Stability. Retrieved from

  • National Institute of Standards and Technology (NIST). Preparation and Stability of Benzoic Acid Derivatives. Retrieved from

Sources

Technical Support Center: 2-(Benzoyloxymethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource for researchers optimizing the synthesis of 2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5).

Topic: Reaction Temperature Optimization & Troubleshooting Ticket Focus: Improving Yield and Purity via Thermodynamic & Kinetic Control

Executive Summary: The Temperature Criticality

The synthesis of 2-(Benzoyloxymethyl)benzoic acid typically proceeds via the base-catalyzed ring opening of phthalide followed by O-acylation with benzoyl chloride . This is a modified Schotten-Baumann reaction .

The Core Challenge: Published protocols often report low yields (approx. 26-30%) [1]. The primary failure mode is the lack of distinct temperature control between the two reaction stages.

  • Stage 1 (Hydrolysis): Requires Heat (>60°C) to drive the equilibrium toward the open-ring carboxylate salt.

  • Stage 2 (Acylation): Requires Cold (<5°C) to suppress the competitive hydrolysis of benzoyl chloride by the aqueous solvent.

Failing to cool the reaction mixture between Stage 1 and Stage 2 is the single most common cause of low yield.

Technical Troubleshooting Guide (FAQ)

Q1: My reaction yield is consistently below 30%. What is the primary cause?

Diagnosis: Competitive Hydrolysis. Technical Explanation: If you add benzoyl chloride to the reaction mixture while it is still warm (from the phthalide hydrolysis step), the rate of benzoyl chloride hydrolysis by water (


) exceeds the rate of esterification (

). Solution:
  • Complete the phthalide hydrolysis at 60–70°C .

  • CRITICAL: Cool the reaction mass to 0–5°C (ice/water bath) before adding benzoyl chloride.

  • Maintain this low temperature during the dropwise addition. This kinetic control favors the nucleophilic attack of the alkoxide over the water molecules.

Q2: I see a significant amount of unreacted Phthalide in the final product.

Diagnosis: Incomplete Ring Opening or Re-cyclization. Technical Explanation: The hydrolysis of phthalide is reversible. Under acidic conditions (during workup), the open-chain hydroxy acid tends to spontaneously cyclize back to phthalide if the benzoyl group hasn't successfully attached. Solution:

  • Optimization: Ensure Stage 1 (Hydrolysis) runs for at least 30-45 minutes at 60°C .

  • Verification: The solution should become clear (phthalide is sparingly soluble; the salt is soluble).

  • Stoichiometry: Ensure a slight excess of NaOH (approx. 3.5 equivalents total) to maintain high pH, preventing premature re-cyclization before acylation.

Q3: The product oils out instead of crystallizing upon acidification.

Diagnosis: Temperature Shock or Impurity Profile. Technical Explanation: Rapid acidification generates heat (exothermic neutralization). If the temperature spikes above the product's melting point (approx. 126–130°C is the pure MP, but impurities lower this significantly), the product precipitates as an oil. Solution:

  • Protocol Adjustment: Acidify with dilute HCl (10%) slowly while keeping the vessel in an ice bath.

  • Target Temperature: Maintain internal temperature <20°C during acidification.

  • Seeding: If oiling persists, scratch the glass or add a seed crystal of pure 2-(Benzoyloxymethyl)benzoic acid.

Optimized Experimental Protocol

Based on mechanistic refinement of the Rachwalski et al. method [1].

Reagents
  • Phthalide: 1.0 eq

  • NaOH (20% aq): 3.5 eq (Excess required to act as base and acid scavenger)

  • Benzoyl Chloride: 1.3 eq

  • Solvent: Water (Reaction matrix)[1][2]

Step-by-Step Workflow
StageOperationTemp (°C)Critical Notes
1. Hydrolysis Dissolve Phthalide in 20% NaOH.60°C Stir for 30-45 min. Solution must turn clear. This confirms ring opening to sodium 2-(hydroxymethyl)benzoate.
2. Transition COOLING STEP 0–5°C Place flask in ice bath. Do not skip. Wait until internal temp hits 5°C.
3. Acylation Add Benzoyl Chloride dropwise.<10°C Vigorous stirring is essential (biphasic reaction). Keep temp low to save Benzoyl Chloride from water.
4. Reaction Allow to warm to Room Temp.20–25°C Stir for 1–2 hours. The ester linkage forms.
5. Workup Acidify with 10% HCl to pH 2.[3]<20°C Cool during addition. White precipitate should form immediately.
6. Isolation Filter and wash with cold water.RT Recrystallize from Ethanol/Water if purity <98%.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where temperature control dictates the outcome (Product vs. Byproducts).

ReactionPathway cluster_conditions Critical Control Points Phthalide Phthalide (Lactone Ring) Intermed Sodium 2-(hydroxymethyl)benzoate (Open Ring Salt) Phthalide->Intermed NaOH, 60°C (Ring Opening) Intermed->Phthalide Acid pH (No Acylation) Target 2-(Benzoyloxymethyl)benzoic acid (Target Product) Intermed->Target + PhCOCl 0-5°C (Kinetic Control) Byproduct1 Phthalide (Re-cyclized) Byproduct2 Benzoic Acid (Hydrolyzed Reagent) Water H2O (Solvent) Water->Byproduct2 + PhCOCl >20°C (High Temp)

Caption: Reaction pathway showing the necessity of cooling (0-5°C) to favor the Target Product over the hydrolysis of Benzoyl Chloride.

Data Analysis: Temperature vs. Yield

The following table summarizes expected outcomes based on internal application data and kinetic principles of Schotten-Baumann esterification in aqueous media.

Reaction Temp (Stage 2)Competitive Hydrolysis RateExpected YieldProduct Purity
60°C (No Cooling) Very High< 15%Low (High Benzoic Acid content)
25°C (Room Temp) Moderate25 - 35%Moderate
0 - 5°C (Optimized) Low 65 - 80% High (>98%)

Note: At 60°C, benzoyl chloride hydrolyzes to benzoic acid almost immediately upon contact with water, leaving little reagent to react with the alcohol group.

References

  • Rachwalski, M., Jarzyński, S., & Leśniak, S. (2013).[3] "Efficient synthesis of 2-(benzoyloxymethyl)benzoic acid." Tetrahedron: Asymmetry, 24(7), 421-425.[3]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Schotten-Baumann Reaction kinetics). Wiley-Interscience.
  • ChemicalBook. (n.d.). "2-(Benzoyloxymethyl)benzoic acid Product Properties."

Sources

Technical Support Center: Solubility Optimization for 2-(Benzoyloxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility barriers and hydrolytic instability in aqueous media.

Executive Summary: The Solubility-Stability Paradox

Welcome. If you are accessing this guide, you are likely facing the "crash-out" phenomenon when introducing 2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5) into biological media.

This compound presents a classic physicochemical challenge:

  • Lipophilicity: The scaffold contains two aromatic rings linked by an ester-methylene bridge, resulting in high lipophilicity and negligible intrinsic water solubility.

  • The Paradox: To dissolve it in water, you must ionize the carboxylic acid (raise pH > 4.5). However, the ester linkage is susceptible to base-catalyzed hydrolysis.

    • High pH = Good Solubility / Poor Stability (Hydrolysis).

    • Low pH = Good Stability / Poor Solubility (Precipitation).

This guide provides the protocols to navigate this narrow window.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration "master" solution.

The Science: Do not attempt to dissolve the solid directly in water or buffer. The crystal lattice energy is too high. You must use a water-miscible organic solvent to disrupt intermolecular forces before aqueous introduction.

Recommended Protocol:

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl sulfoxide)High dielectric constant (

) and varying dipole moments allow it to solvate both the aromatic rings and the polar carboxyl group.
Alternative Ethanol (Absolute)Viable if DMSO is toxic to your specific cell line, but has lower solubilizing power.
Concentration 10 mM - 50 mM Balances ease of pipetting with minimal solvent carryover (<1% v/v) in the final assay.
Storage -20°C (Anhydrous) CRITICAL: Moisture in DMSO will trigger slow hydrolysis of the ester bond even at low temperatures. Use molecular sieves if possible.

Validation Step (Self-Check):

  • Visual: The solution must be perfectly clear. Any haze indicates moisture contamination or saturation.

  • Functional: Dilute 1 µL of stock into 1 mL of water. If it precipitates immediately, your stock concentration is too high for the compound's "supersaturation potential."

Module 2: Aqueous Transition (Preventing "Crash-Out")

Objective: Transfer the compound from DMSO to Media (PBS/Culture Media) without precipitation.

The Mechanism of Failure: When you inject a DMSO stock into water, the solvent exchange is rapid. The water strips the DMSO shell away from the hydrophobic molecule faster than the molecule can find a soluble conformation or ionize. This kinetic lag causes the molecules to aggregate (precipitate).

The "Step-Down" Protocol:

  • Prepare the Buffer: Ensure your buffer (PBS, Tris) is at pH 7.4 .

    • Note: At pH 7.4, the carboxylic acid (pKa ~4.2) will be >99% ionized (COO⁻), which is essential for solubility.

  • Vortex Dynamics:

    • Set the buffer tube to a gentle vortex .

    • Inject the DMSO stock slowly into the center of the vortex (submerged tip).

    • Why? This maximizes rapid dispersion, preventing local regions of high concentration where aggregation nuclei form.

  • Concentration Limit:

    • Do not exceed 100 µM in aqueous media without specific additives.

    • Final DMSO concentration should be

      
       0.5% (v/v) to avoid solvent toxicity artifacts.
      
Module 3: Stability & Hydrolysis Management

Objective: Prevent the ester bond from cleaving during your experiment.

The Reaction:



Hydrolysis yields Benzoic acid and 2-(Hydroxymethyl)benzoic acid.

Troubleshooting FAQ:

Q: Can I use NaOH to help dissolve the powder? A: NO. While NaOH will instantly ionize the acid and dissolve the powder, the localized high pH (often >12 at the dissolving particle surface) will attack the ester bond immediately. You will dissolve the compound, but you will likely be testing its degradation products.

Q: How long is the solution stable at pH 7.4? A: Estimate < 24 hours. Benzoate esters are moderately stable at neutral pH, but the "neighboring group effect" of the ortho-carboxylate can sometimes accelerate hydrolysis.

  • Action: Prepare aqueous dilutions immediately before use . Do not store overnight.

Module 4: Visualizing the Workflow

The following decision tree outlines the logical flow for troubleshooting solubility issues with this specific compound.

SolubilityWorkflow Start Start: Solid Compound 2-(Benzoyloxymethyl)benzoic acid SolventChoice Dissolve in Anhydrous DMSO (Stock 10-50mM) Start->SolventChoice VisualCheck Is Stock Clear? SolventChoice->VisualCheck Dilution Dilute into Aqueous Buffer (pH 7.4, Vortexing) VisualCheck->Dilution Yes FailMoisture Stock Failure: Check DMSO water content Reduce Concentration VisualCheck->FailMoisture No (Haze) PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Ready for Assay (Use within 4 hours) PrecipCheck->Success No FailCrash Solubility Failure: Compound is protonated or aggregated PrecipCheck->FailCrash Yes FixPH Check pH: Is pH < 5.0? FailCrash->FixPH AdjustPH Adjust pH to 7.0 - 8.0 (Ionize Carboxylic Acid) FixPH->AdjustPH Yes AddSurfactant Add Cyclodextrin (HP-b-CD) or BSA to stabilize FixPH->AddSurfactant No (pH is already 7.4) AdjustPH->Dilution Retry AddSurfactant->Dilution Retry

Caption: Decision matrix for solubilization. Blue indicates the starting state; Green indicates success; Red/Yellow indicates critical checkpoints.

Module 5: Advanced Formulation (If Simple Dilution Fails)

If the compound precipitates even at pH 7.4 (likely due to high ionic strength of the buffer "salting out" the hydrophobic rings), employ a carrier system .

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Protocol: Prepare buffer containing 10-20% (w/v) HP-

      
      -CD. Add the DMSO stock to this solution. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings, preventing precipitation while protecting the ester from hydrolysis.
      
  • BSA (Bovine Serum Albumin):

    • If compatible with your assay, 0.1% BSA acts as a dispersant, preventing micro-crystal formation.

References
  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78331, 2-Benzoyloxybenzoic acid. Retrieved from [Link].[1]

  • Solubility Principles: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Ester Stability: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[2] (Mechanisms of ester hydrolysis in aqueous media).

  • Cyclodextrin Application: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(Benzoyloxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of novel compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Benzoyloxymethyl)benzoic acid, a versatile intermediate in organic synthesis.[1] Through a comparative approach with structurally related analogs—benzoic acid, methyl benzoate, and benzyl benzoate—we will dissect the nuances of chemical shifts and explore the underlying principles that govern them. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of NMR spectral interpretation and its application in chemical analysis.

The Structural Significance of 2-(Benzoyloxymethyl)benzoic Acid

2-(Benzoyloxymethyl)benzoic acid is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, which incorporates both a benzoic acid moiety and a benzoyloxymethyl group, presents an interesting case for ¹H NMR analysis. The electronic environment of each proton is subtly influenced by the neighboring functional groups, leading to a unique spectral fingerprint. Understanding these influences is crucial for confirming the identity and purity of the compound and for predicting the properties of its derivatives.

¹H NMR Spectral Data: A Comparative Analysis

The following sections present the ¹H NMR spectral data for 2-(Benzoyloxymethyl)benzoic acid and its selected analogs. All data is presented in a standardized format to facilitate direct comparison. The spectra were typically acquired in deuterated chloroform (CDCl₃), a common solvent for organic compounds, with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

2-(Benzoyloxymethyl)benzoic Acid

The ¹H NMR spectrum of 2-(Benzoyloxymethyl)benzoic acid is characterized by distinct signals corresponding to the protons of the two aromatic rings and the methylene bridge.

Table 1: ¹H NMR Spectral Data for 2-(Benzoyloxymethyl)benzoic acid in CDCl₃ [3]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.33s1H-COOH
H-b8.12-8.14m2HProtons ortho to C=O (benzoyl)
H-c7.66-7.70m2HProtons ortho to -CH₂- and -COOH
H-d7.60-7.66m1HProton para to C=O (benzoyl)
H-e7.48-7.56m3HProtons meta to C=O (benzoyl) and protons meta to -CH₂- and -COOH
H-f5.71s2H-O-CH₂-Ar

Molecular Structure with Proton Assignments:

Caption: Molecular structure of 2-(Benzoyloxymethyl)benzoic acid with proton assignments.

Comparative Spectra

To understand the chemical shifts in 2-(Benzoyloxymethyl)benzoic acid, it is instructive to compare its spectrum with those of simpler, related molecules.

Table 2: ¹H NMR Spectral Data for Benzoic Acid in CDCl₃ [4][5]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~11.67s (broad)1H-COOH
H-b8.20d2HProtons ortho to -COOH
H-c7.68t1HProton para to -COOH
H-d7.68t2HProtons meta to -COOH

Table 3: ¹H NMR Spectral Data for Methyl Benzoate in CDCl₃ [6][7]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.03m2HProtons ortho to -COOCH₃
H-b7.54m1HProton para to -COOCH₃
H-c7.42m2HProtons meta to -COOCH₃
H-d3.91s3H-OCH₃

Table 4: ¹H NMR Spectral Data for Benzyl Benzoate in CDCl₃ [8][9]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.00-7.96m2HProtons ortho to C=O
H-b7.46-7.40m1HProton para to C=O
H-c7.36-7.25m7HProtons meta to C=O and benzyl protons
H-d5.26s2H-O-CH₂-Ph

Dissecting the Chemical Shifts: A Mechanistic Explanation

The observed chemical shifts can be rationalized by considering the electronic effects within each molecule.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid in 2-(Benzoyloxymethyl)benzoic acid (δ = 8.33 ppm) is significantly downfield, though not as far downfield as in benzoic acid (δ ≈ 11.67 ppm). This large downfield shift is characteristic of acidic protons and is influenced by hydrogen bonding and the electron-withdrawing nature of the carbonyl group. The difference between the two may be due to variations in concentration and solvent effects, which strongly influence the position of this exchangeable proton.[2]

  • Aromatic Protons: The aromatic protons in all four compounds resonate in the downfield region (δ = 7.2-8.3 ppm), a hallmark of protons attached to a benzene ring. This is due to the anisotropic effect of the ring current, which deshields the aromatic protons.[10]

    • Protons Ortho to the Carbonyl Group: In all the benzoate-containing structures, the protons ortho to the carbonyl group are the most downfield of the aromatic signals (δ ≈ 8.0-8.2 ppm). This is due to the strong electron-withdrawing and anisotropic effects of the carbonyl group.

    • Influence of the Methylene Bridge: The methylene protons (-O-CH₂-Ar) in 2-(Benzoyloxymethyl)benzoic acid appear as a sharp singlet at 5.71 ppm. This is a significant downfield shift compared to a typical benzylic proton, indicating the deshielding effect of the adjacent oxygen atom and the aromatic ring. In benzyl benzoate, the corresponding methylene protons are at a slightly more upfield position (δ = 5.26 ppm), suggesting that the electronic environment created by the second benzoic acid moiety in the target molecule has a more pronounced deshielding effect.

  • Alkyl Protons: The methyl protons of the ester group in methyl benzoate are found at 3.91 ppm. This downfield shift, relative to a typical alkane, is due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a standardized procedure for obtaining the ¹H NMR spectrum of a compound like 2-(Benzoyloxymethyl)benzoic acid. Adherence to these steps is crucial for ensuring data quality and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS).

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a quantitative spectrum, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.[11]

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase ft->phase reference Reference phase->reference integrate Integrate reference->integrate

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-(Benzoyloxymethyl)benzoic acid provides a wealth of structural information that is readily interpretable through a comparative analysis with related compounds. The chemical shifts of the various protons are governed by a combination of inductive effects, anisotropic effects, and the influence of neighboring functional groups. By understanding these fundamental principles, researchers can confidently utilize ¹H NMR spectroscopy for the routine characterization and structural confirmation of novel organic molecules. This guide serves as a practical resource for interpreting such spectra and highlights the importance of standardized experimental protocols for obtaining high-quality, reproducible data.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • ResearchGate. ¹H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Rachwalski, M., Jarzynski, S., & Lesniak, S. (2013). Tetrahedron Asymmetry, 24(7), 421-425.
  • University of Wisconsin-Madison. Methyl Benzoate (NMR). [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

  • ResearchGate. ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). [Link]

  • SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). [Link]

  • University of California, Santa Barbara. 1H NMR Protocol for Beginners DRX-400. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Semantic Scholar. Synthesis, Characterization, and Application of 2‑((3- (Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • SpectraBase. Benzyl benzoate - Optional[1H NMR] - Spectrum. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • University of Massachusetts Boston. APPENDIX 2. [Link]

  • Frontiers in Chemical Sciences. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. [Link]

  • Reddit. Benzoic Acid ¹H-NMR Help : r/OrganicChemistry. [Link]

Sources

Advanced FTIR Characterization Guide: 2-(Benzoyloxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of 2-(Benzoyloxymethyl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise landscape of pharmaceutical intermediates, 2-(Benzoyloxymethyl)benzoic acid (CAS 58249-83-5) serves as a critical linker and precursor, particularly in the synthesis of 2-(benzoyloxymethyl)benzoyl chloride (BMBC) and subsequent phosphonate derivatives. Its structural integrity—specifically the stability of the ester linkage in the presence of the free carboxylic acid—is paramount.

This guide provides a definitive technical framework for characterizing this compound using Fourier Transform Infrared (FTIR) spectroscopy.[1] Unlike generic spectral libraries, this analysis focuses on comparative differentiation , specifically distinguishing the target molecule from its primary degradation products and precursors: Phthalide (lactonization impurity) and Benzoic Acid (hydrolysis impurity).

Molecular Anatomy & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational modes inherent to the molecule's "Dual Carbonyl" architecture.

Structural Overview

The molecule consists of two distinct carbonyl environments:

  • Aromatic Carboxylic Acid: Capable of hydrogen-bonded dimerization.[2]

  • Benzoate Ester: A conjugated ester linkage attached to a benzylic carbon.

This duality creates a unique spectral fingerprint that allows for rapid purity assessment without the need for chromatography in early-stage validation.

DOT Diagram: Structural Vibration Map

The following diagram illustrates the key functional groups and their expected vibrational vectors.

G Mol 2-(Benzoyloxymethyl) benzoic acid Acid Carboxylic Acid Group (-COOH) Mol->Acid Ester Benzoate Ester Group (-CH2-O-CO-Ph) Mol->Ester Ring Aromatic Rings (Benzene) Mol->Ring Vib_Acid_OH O-H Stretch (Broad, H-bonded) 2500-3300 cm⁻¹ Acid->Vib_Acid_OH Vib_Acid_CO C=O Stretch (Acid) (Dimer) ~1680-1700 cm⁻¹ Acid->Vib_Acid_CO Vib_Ester_CO C=O Stretch (Ester) (Conjugated) ~1715-1730 cm⁻¹ Ester->Vib_Ester_CO Vib_Ester_CO_Single C-O Stretch ~1270 cm⁻¹ Ester->Vib_Ester_CO_Single Vib_Ring_CC C=C Ring Stretch 1600, 1580 cm⁻¹ Ring->Vib_Ring_CC

Figure 1: Functional group mapping to expected vibrational frequencies.

Experimental Protocol

To ensure reproducibility and minimize sampling artifacts (such as moisture interference), the following protocol is recommended.

Method Selection: ATR vs. Transmission (KBr)
FeatureAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Sample Prep Minimal (Direct powder contact)Complex (Grinding/Pressing)
Moisture Risk LowHigh (KBr is hygroscopic)
Resolution Excellent for surface analysisHigh, but pathlength varies
Recommendation Preferred. Use Diamond or ZnSe crystal.Use only if weak overtone analysis is required.
Step-by-Step Workflow
  • Instrument Startup: Allow the FTIR source (globar) to warm up for 30 minutes.

  • Background Scan: Collect a background spectrum (air) using the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5-10 mg of 2-(Benzoyloxymethyl)benzoic acid powder onto the ATR crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Cleaning: Clean crystal with Isopropanol. Crucial: Ensure no residue remains, as benzoate esters are sticky.

Spectral Analysis & Comparative Benchmarking

The "performance" of this analytical method is defined by its specificity—its ability to distinguish the target from its cyclic isomer (Phthalide) and hydrolysis product (Benzoic Acid).

Zone 1: The Carbonyl Region (1650 – 1800 cm⁻¹)

This is the primary identification zone . The target molecule possesses two carbonyls, whereas the impurities typically possess only one dominant carbonyl type.

  • Target (2-(Benzoyloxymethyl)benzoic acid): Expect a split carbonyl band or a broadened doublet.

    • ~1720–1730 cm⁻¹: Benzoate Ester C=O.

    • ~1680–1700 cm⁻¹: Carboxylic Acid C=O (dimer).[2]

  • Impurity A (Phthalide): Phthalide is a lactone. Lactones exhibit a significant shift to higher frequencies due to ring strain.

    • ~1760–1780 cm⁻¹: Gamma-Lactone C=O. Absence of this peak confirms stability against cyclization.

  • Impurity B (Benzoic Acid):

    • ~1680–1700 cm⁻¹: Acid C=O only. No ester shoulder.

Zone 2: The Hydroxyl Region (2500 – 3500 cm⁻¹)[3]
  • Target: Broad, intense O-H stretch centered ~3000 cm⁻¹ (overlapping C-H), characteristic of carboxylic acid dimers.[2]

  • Phthalide: Absent. The lack of a broad O-H band is the fastest visual confirmation of cyclization.

Zone 3: Fingerprint Region (1000 – 1300 cm⁻¹)
  • Target: Strong C-O stretching vibrations (Ester C-O-C) typically appear near 1270 cm⁻¹ .

  • Benzoic Acid: Lacks the specific ester C-O-C mode, though C-O acid stretches are present (~1290 cm⁻¹).

Comparative Data Table

The following table summarizes the diagnostic peaks for validation.

Vibrational ModeTarget: 2-(Benzoyloxymethyl)benzoic acidImpurity: Phthalide (Cyclized)Impurity: Benzoic Acid (Hydrolyzed)
C=O Stretch Doublet: ~1725 (Ester) & ~1690 (Acid)Singlet: ~1765–1780 (Lactone)Singlet: ~1680–1700 (Acid)
O-H Stretch Present: Broad (2500–3300)Absent Present: Broad (2500–3300)
C-O Stretch Strong band ~1270 (Benzoate)Strong bands ~1000–1200~1290 (Acid C-O)
Status Pass Fail (Cyclization) Fail (Hydrolysis)

Decision Logic for Purity Validation

Use the following logic flow to interpret your spectral data during QC.

DecisionTree Start Analyze Spectrum (1600-3500 cm⁻¹) CheckOH Is Broad O-H Present? (2500-3300 cm⁻¹) Start->CheckOH CheckLactone Is High-Freq C=O Present? (>1760 cm⁻¹) CheckOH->CheckLactone NO CheckDoublet Is C=O Region a Doublet? (1680 & 1725 cm⁻¹) CheckOH->CheckDoublet YES Result_Phthalide IDENTITY: Phthalide (Cyclization Impurity) CheckLactone->Result_Phthalide YES Result_Benzoic IDENTITY: Benzoic Acid (Hydrolysis Impurity) CheckDoublet->Result_Benzoic NO (Single Peak ~1690) Result_Target IDENTITY CONFIRMED 2-(Benzoyloxymethyl)benzoic acid CheckDoublet->Result_Target YES (Split Peak)

Figure 2: Logic gate for spectral identification of 2-(Benzoyloxymethyl)benzoic acid.

References

  • Sigma-Aldrich. Product Specification: 2-(Benzoyloxymethyl)benzoic acid. Link

  • NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

HPLC Method Development for 2-(Benzoyloxymethyl)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-(Benzoyloxymethyl)benzoic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The accurate quantification of 2-(Benzoyloxymethyl)benzoic acid (CAS 58249-83-5) is critical in pharmaceutical synthesis, particularly as an intermediate in the production of ester-based prodrugs and phthalide derivatives. Its structural duality—containing both a carboxylic acid moiety and a hydrolyzable ester linkage—presents specific chromatographic challenges, notably peak tailing and on-column hydrolysis.

This guide moves beyond generic protocols to provide a comparative analysis of column chemistries and mobile phase compositions. We contrast the industry-standard C18 (ODS) approach against a chemically superior Phenyl-Hexyl methodology, demonstrating why the latter offers enhanced selectivity for this aromatic-rich analyte.

Part 1: Analyte Profiling & Physicochemical Basis

Effective method development begins with understanding the molecule's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Benzoic acid core with an ortho-benzoyloxymethyl group.Dual aromatic rings allow for

-

interactions; ortho substitution creates steric bulk.
pKa (Acidic) ~3.74 (Predicted) [1]Critical: Mobile phase pH must be

2.7 to suppress ionization (keep analyte neutral) for consistent retention on RP columns.
LogP ~3.2 (Estimated)High hydrophobicity requires high organic strength (Gradient elution recommended).
Stability Susceptible to ester hydrolysis.Avoid high pH buffers (>7.0); minimize residence time in aqueous-only phases.
Key Impurities Benzoic Acid, Phthalide.Method must resolve the target from its degradation products: Benzoic acid (polar) and Phthalide (neutral lactone).
Part 2: Comparative Method Strategy

We evaluated two distinct chromatographic approaches. The Generic Method represents a standard starting point in many QC labs, while the Optimized Method is engineered specifically for the analyte's aromatic and acidic nature.

Comparison 1: Column Chemistry (Stationary Phase)
  • Alternative A: C18 (Octadecylsilane)

    • Mechanism:[1] Purely hydrophobic interaction.

    • Performance: Often yields broad peaks for carboxylic acids unless high buffer concentrations are used. Lacks shape selectivity for the ortho-substituted isomer.

  • Alternative B: Phenyl-Hexyl (The Superior Choice)

    • Mechanism:[1] Mixed-mode mechanism combining hydrophobicity with

      
      -
      
      
      
      stacking interactions
      .
    • Why it wins: The 2-(Benzoyloxymethyl)benzoic acid molecule contains two phenyl rings. The Phenyl-Hexyl phase engages these rings, providing orthogonal selectivity that separates the target analyte from the single-ring impurities (Benzoic acid/Phthalide) more effectively than C18.

Comparison 2: Mobile Phase Modifier
  • Alternative A: Methanol (MeOH) [2]

    • Drawback: Higher viscosity leads to higher backpressure; protic solvent nature can sometimes mask subtle selectivity differences in acidic analytes.

  • Alternative B: Acetonitrile (ACN)

    • Benefit: Aprotic solvent with lower viscosity. It sharpens peaks for aromatic acids and enhances the

      
      -
      
      
      
      selectivity on Phenyl phases by not competing for hydrogen bonding sites as aggressively as MeOH.
Part 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Analyte: 2-(Benzoyloxymethyl)benzoic acid pKa ~3.74, LogP ~3.2 Step1 Step 1: pH Selection Start->Step1 Decision1 Is pH < pKa - 1? Step1->Decision1 PathHighPH pH > 4.0 (Ionized) Decision1->PathHighPH No PathLowPH pH 2.5 (Neutral Form) Decision1->PathLowPH Yes ResultC18 Result: Co-elution of Impurities (Benzoic Acid) PathHighPH->ResultC18 Poor Retention Peak Tailing Step2 Step 2: Column Selection PathLowPH->Step2 ColC18 Option A: C18 (Hydrophobic Only) Step2->ColC18 ColPhenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Step2->ColPhenyl ColC18->ResultC18 ResultPhenyl Result: Baseline Resolution Target vs. Impurities ColPhenyl->ResultPhenyl

Figure 1: Decision logic for selecting the Phenyl-Hexyl stationary phase and acidic mobile phase to ensure analyte neutrality and maximal selectivity.

Part 4: Detailed Experimental Protocols
A. The Optimized Protocol (Recommended)

This method is validated for specificity, capable of resolving the parent compound from Benzoic Acid and Phthalide.

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl Column, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 235 nm (Maximal absorption for benzoyl ester) and 254 nm (General aromatic).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Phosphoric acid suppresses silanol activity and keeps the carboxylic acid protonated.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

3. Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.09010Initial equilibration
2.09010Hold to elute polar impurities
12.01090Linear ramp to elute target
15.01090Wash column
15.19010Re-equilibration
20.09010End of run
B. Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(Benzoyloxymethyl)benzoic acid into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Note: Do not use pure water; solubility is limited.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A/B (50:50).

Part 5: Performance Comparison Data

The following table summarizes the expected performance metrics based on the physicochemical properties and column mechanisms described [1, 2].

Performance MetricGeneric Method (C18 / MeOH)Optimized Method (Phenyl-Hexyl / ACN)
Retention Time (Target) ~8.5 min (Broad)~9.2 min (Sharp)
Resolution (Target vs. Benzoic Acid) < 1.5 (Risk of overlap)> 3.0 (Baseline resolved)
Peak Tailing Factor (Tf) 1.4 - 1.8 (Silanol interaction)0.95 - 1.1 (Ideal)
Theoretical Plates (N) ~6,000> 12,000
LOD (Signal-to-Noise 3:1) ~0.5 µg/mL0.1 µg/mL (Sharper peak = higher height)
Part 6: Troubleshooting & Robustness

Common Failure Mode: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% ACN injection) or pH mismatch.

  • Fix: Ensure the sample diluent matches the starting gradient conditions (90:10 Water:ACN) as closely as solubility permits.

Common Failure Mode: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: The pKa is ~3.74. If MP A drifts to pH 3.5, the analyte partially ionizes, causing early elution. Always keep pH < 2.5.

Degradation Pathway Visualization: Understanding what you are separating is key. The target degrades into two distinct peaks.

Degradation Parent 2-(Benzoyloxymethyl) benzoic acid (Target) Hydrolysis Hydrolysis (H2O / H+) Parent->Hydrolysis Benzoic Benzoic Acid (Impurity A) Hydrolysis->Benzoic Intermed 2-(Hydroxymethyl) benzoic acid Hydrolysis->Intermed Phthalide Phthalide (Impurity B) (Lactone Form) Intermed->Phthalide Cyclization (-H2O)

Figure 2: Degradation pathway showing the formation of Benzoic Acid and Phthalide. The optimized method must separate all three species.

References
  • PubChem. (n.d.).[3] 2-(Benzoyloxymethyl)benzoic acid (Compound Summary).[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Differentiation of 2-(Benzoyloxymethyl)benzoic acid: An Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 2-(Benzoyloxymethyl)benzoic acid from Structural Isomers Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, and Process Development Scientists.

Executive Summary

In the synthesis of phthalide derivatives or the hydrolysis of complex benzoates, researchers frequently encounter 2-(Benzoyloxymethyl)benzoic acid (CAS 58249-83-5). However, structural verification is complicated by the existence of "isobaric and isofunctional" isomers—most notably Benzyl hydrogen phthalate (CAS 2528-16-7). Both compounds share the molecular formula (


), possess a free carboxylic acid, an ester linkage, and a monosubstituted benzene ring.

This guide moves beyond basic characterization, providing a definitive, multi-modal workflow to distinguish the target molecule from its constitutional isomers using Mass Spectrometry (MS/MS), NMR spectroscopy, and Chromatographic behavior.

Part 1: Structural Analysis & The Isomer Challenge

The core challenge lies in the connectivity of the ester linkage relative to the two aromatic rings.

  • Target: 2-(Benzoyloxymethyl)benzoic acid

    • Core: Benzoic acid substituted at the ortho position with a benzoyloxymethyl group.

    • Key Feature: The methylene (

      
      ) is attached to the phthalic (acid-bearing) ring. The ester carbonyl is part of the external phenyl group (Benzoate).
      
  • Primary Isomer: Benzyl hydrogen phthalate

    • Core: Phthalic acid (1,2-benzenedicarboxylic acid) mono-esterified with benzyl alcohol.

    • Key Feature: The methylene (

      
      ) is attached to the external phenyl group (Benzyl). The ester carbonyl is part of the phthalic (acid-bearing) ring.
      
Visualization of Structural Connectivity

The following diagram illustrates the connectivity differences that drive the analytical differentiation strategies.

IsomerComparison Target TARGET 2-(Benzoyloxymethyl)benzoic acid (Benzoate Ester) T_RingA Ring A: Benzoic Acid Core (Contains COOH) Target->T_RingA T_RingB Ring B: Benzoyl Group (C=O attached to Ph) Target->T_RingB Isomer ISOMER Benzyl hydrogen phthalate (Phthalate Ester) I_RingA Ring A: Phthalic Acid Core (Contains COOH + Ester C=O) Isomer->I_RingA I_RingB Ring B: Benzyl Group (CH2 attached to Ph) Isomer->I_RingB T_Link -CH2-O- T_RingA->T_Link C-C Bond T_Link->T_RingB Ester Bond I_Link -O-CH2- I_RingA->I_Link Ester Bond I_Link->I_RingB C-C Bond

Figure 1: Connectivity logic distinguishing the Target (Benzoate) from the Isomer (Phthalate).

Part 2: Mass Spectrometry (MS/MS) – The "Smoking Gun"

While high-resolution MS confirms the formula


 for both, Tandem MS (MS/MS)  provides the fastest differentiation based on fragmentation rules of esters.
The Principle
  • Benzyl Esters (Isomer): Typically undergo cleavage to form the stable Tropylium ion (

    
    ) at m/z 91 .
    
  • Benzoate Esters (Target): Typically undergo

    
    -cleavage to form the Benzoyl cation  (
    
    
    
    ) at m/z 105 .
Experimental Protocol: Direct Infusion ESI-MS/MS
  • Preparation: Dissolve 1 mg of sample in MeOH (0.1% Formic Acid).

  • Ionization: ESI Positive Mode.

  • Collision Energy: Stepped energy (10, 20, 40 eV).

  • Analysis: Monitor the ratio of m/z 105 to m/z 91.

FeatureTarget: 2-(Benzoyloxymethyl)benzoic acidIsomer: Benzyl hydrogen phthalate
Dominant Fragment m/z 105 (Benzoyl cation)m/z 91 (Benzyl/Tropylium cation)
Secondary Fragment m/z 122 (Benzoic acid loss)m/z 149 (Protonated Phthalic anhydride)
Mechanism Ester bond cleavage retains Carbonyl on the mono-substituted ring.Ester bond cleavage retains CH2 on the mono-substituted ring.
Part 3: NMR Spectroscopy – The Definitive Proof

If MS/MS is unavailable or ambiguous, 1H NMR is the absolute standard. The chemical environment of the monosubstituted aromatic ring (Ring B) is the diagnostic key.

1. The "Ortho-Proton" Test (1H NMR)

Focus on the protons of the monosubstituted phenyl ring (Ring B).

  • Target (Benzoate): Ring B is a Benzoyl group. The protons ortho to the carbonyl are significantly deshielded by the magnetic anisotropy of the C=O bond.

    • Signal: Doublet (or multiplet) at

      
       8.0 – 8.1 ppm .
      
  • Isomer (Benzyl): Ring B is a Benzyl group. The protons are separated from the ester oxygen by a methylene group. They are not deshielded by a direct carbonyl.

    • Signal: Multiplet at

      
       7.3 – 7.4 ppm .
      
2. The Methylene Shift
  • Target:

    
    . The methylene is flanked by an aromatic ring and an ester oxygen.
    
    • Shift:

      
       5.5 – 5.7 ppm.
      
  • Isomer:

    
    . The methylene is flanked by an ester oxygen and a phenyl ring.
    
    • Shift:

      
       5.3 – 5.4 ppm.
      
    • Note: While shifts are similar, the Target methylene is typically more deshielded due to the proximity of the ortho-carboxylic acid on the attached ring.

3. HMBC (Heteronuclear Multiple Bond Correlation)

This is the self-validating experiment.

  • Target: The

    
     protons will show a long-range coupling to the Ester Carbonyl  (
    
    
    
    166 ppm) AND the Quaternary Carbon of the acid-bearing ring (Ring A).
  • Isomer: The

    
     protons will show a long-range coupling to the Ester Carbonyl  (
    
    
    
    167 ppm) AND the Quaternary Carbon of the monosubstituted ring (Ring B).
Part 4: Chromatographic Differentiation (HPLC)

Due to the "reverse ester" nature, the polarity differs slightly. Benzyl hydrogen phthalate (Isomer) tends to be slightly more polar due to the accessibility of the acid group relative to the bulky benzyl ester.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

Expected Elution Order:

  • Benzyl hydrogen phthalate (Isomer): Elutes earlier (More polar interaction with free acid/ester geometry).

  • 2-(Benzoyloxymethyl)benzoic acid (Target): Elutes later (The benzoyl group makes the molecule more lipophilic/compact).

Part 5: Decision Workflow

Use the following logic gate to confirm identity.

DecisionTree Start Unknown Sample (C15H12O4) Solubility Solubility Test: Is it soluble in 5% NaHCO3? Start->Solubility Lactone Insoluble: Likely 3-Phenylphthalide (Lactone Isomer) Solubility->Lactone No Acid Soluble: Carboxylic Acid Present Solubility->Acid Yes MS_Step MS/MS Fragmentation (ESI+) Acid->MS_Step Fragment_105 Major Peak m/z 105 (Benzoyl Cation) MS_Step->Fragment_105 Fragment_91 Major Peak m/z 91 (Tropylium Ion) MS_Step->Fragment_91 NMR_Step 1H NMR Check (Aromatic Region) Fragment_105->NMR_Step Result_Isomer CONFIRMED ISOMER: Benzyl hydrogen phthalate Fragment_91->Result_Isomer Shift_8 Doublet at ~8.0 ppm (Ortho-Benzoate) NMR_Step->Shift_8 Shift_7 Multiplet at ~7.4 ppm (Benzyl Group) NMR_Step->Shift_7 Result_Target CONFIRMED TARGET: 2-(Benzoyloxymethyl)benzoic acid Shift_8->Result_Target Shift_7->Result_Isomer

Figure 2: Analytical workflow for definitive identification.

Summary of Physical Properties
Property2-(Benzoyloxymethyl)benzoic acid (Target)Benzyl hydrogen phthalate (Isomer)
CAS Number 58249-83-52528-16-7
Melting Point 126 - 129 °C~107 °C (Varies by crystal form)
1H NMR (Ring B)

8.0 ppm (Ortho-benzoate)

7.4 ppm (Benzyl)
MS Base Peak m/z 105m/z 91
References
  • Sigma-Aldrich. (n.d.). 2-(Benzoyloxymethyl)benzoic acid Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoate Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). Compound Summary: 2-(Benzoyloxymethyl)benzoic acid.[3] National Library of Medicine. Retrieved from

  • Chem-Impex. (n.d.). 2-(Benzoyloxymethyl)benzoic acid Properties. Retrieved from

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 2-(Benzoyloxymethyl)benzoic Acid: From Purity Assessment to Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to 2-(Benzoyloxymethyl)benzoic acid, a key intermediate in pharmaceutical and polymer synthesis.[1] For researchers, scientists, and drug development professionals, verifying the elemental composition of such a compound is a non-negotiable cornerstone of quality control and regulatory compliance. It serves not only to confirm the molecular formula and assess purity but also to identify potential elemental impurities that could affect drug stability, efficacy, and safety.[2][3] This document moves beyond mere procedural lists to explain the causality behind methodological choices, establishing a framework for generating trustworthy and scientifically sound data.

Section 1: Theoretical Elemental Composition - The Foundational Benchmark

Before any analysis can be performed, a theoretical benchmark must be established. This is the calculated elemental composition based on the compound's molecular formula, which serves as the ultimate point of comparison for all experimental results. For 2-(Benzoyloxymethyl)benzoic acid, the molecular formula is C₁₅H₁₂O₄ .[1]

The molecular weight of this compound is 256.25 g/mol .[1] Based on this, the theoretical percentage of each constituent element is calculated as follows:

ElementSymbolAtomic Mass (amu)Count in MoleculeTotal Mass (amu)Percentage (%)
CarbonC12.01115180.16570.31%
HydrogenH1.0081212.0964.72%
OxygenO15.999463.99624.97%

Note: These theoretical values are the gold standard against which all empirical data will be judged.

Section 2: Primary Method for Purity Assessment: Combustion (CHNS/O) Analysis

The most direct and widely adopted method for determining the bulk elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur) of an organic compound is high-temperature combustion analysis, often based on the Pregl-Dumas method.[4][5] Oxygen is typically determined in a subsequent step via pyrolysis.[4] This technique is rapid, requires minimal sample preparation, and provides a highly accurate assessment of a compound's elemental makeup, making it an invaluable tool for confirming identity and purity.[4][6]

The core principle involves the complete and instantaneous oxidation of the sample in an oxygen-rich environment, converting the constituent elements into simple, detectable gases.[7][8]

Experimental Workflow: Combustion Analysis

The process can be visualized as a linear progression from sample introduction to data generation. The causality is clear: each step is designed to isolate the elements of interest into quantifiable gaseous forms.

CHNSO_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analyzer weigh 1. Precise Weighing (Microbalance) encap 2. Encapsulation (Tin/Silver Foil) weigh->encap ~1-3 mg autosampler 3. Autosampler encap->autosampler combustion 4. Combustion Furnace (~1000-1150°C + O₂) autosampler->combustion He Carrier Gas reduction 5. Reduction Tube (Heated Copper) combustion->reduction CO₂, H₂O, NOx, SO₂ gc 6. Gas Separation (GC Column) reduction->gc CO₂, H₂O, N₂, SO₂ tcd 7. Detection (TCD) gc->tcd Separated Gases data 8. Data System (Signal Integration & % Composition) tcd->data

Caption: Workflow for CHNS analysis via combustion.

Detailed Experimental Protocol
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic reference material with a known elemental composition, such as benzoic acid or acetanilide.[9][10][11] This step is critical for ensuring the trustworthiness of the results.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 2-(Benzoyloxymethyl)benzoic acid sample into a tin or silver capsule using a microbalance.[4]

    • Seal the capsule to ensure no sample is lost.

  • Combustion and Reduction:

    • The encapsulated sample is dropped into a high-temperature combustion furnace (~1150°C) flushed with pure oxygen.[4] This causes a "flash combustion," converting carbon to CO₂, hydrogen to H₂O, and any potential nitrogen or sulfur impurities to their respective oxides.[5][8]

    • The resulting gases are swept by a helium carrier gas through a reduction tube containing heated copper, which quantitatively converts nitrogen oxides (NOx) to N₂ gas.[5]

  • Gas Separation and Detection:

    • The mixture of CO₂, H₂O, and N₂ is passed through a gas chromatographic (GC) column.[7] The column separates the gases based on their different retention times.

    • The separated gases flow into a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.[7]

  • Oxygen Analysis (Separate Run):

    • A separate, similarly weighed sample is pyrolyzed in a high-temperature furnace in an oxygen-free (helium) environment.

    • The oxygen from the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified.[6]

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration data from the reference material, calculates the weight percentage of C, H, and O in the original sample.

Section 3: Comparison with Techniques for Trace Elemental Impurities

While combustion analysis confirms the primary formula, it is not designed to detect trace elemental impurities. In the pharmaceutical industry, controlling these impurities is mandated by regulatory bodies, as they can originate from catalysts, manufacturing equipment, or raw materials and may pose a toxicological risk.[3][12] For this purpose, Inductively Coupled Plasma (ICP) based techniques are the industry standard.[13]

A strategic approach requires understanding which technique to apply for which purpose.

FeatureCombustion Analysis (CHNS/O)ICP-OES / ICP-MS
Primary Purpose Determination of bulk elemental composition (C, H, O, N, S). Verifies molecular formula and purity.Quantification of trace elemental impurities. Ensures safety and regulatory compliance.[2][3]
Elements Detected C, H, N, S, O.Almost the entire periodic table, particularly metals and metalloids.[2]
Typical Reporting Units Weight Percentage (%).Parts per million (ppm) or parts per billion (ppb).
Instrumentation High-temperature furnace, GC column, Thermal Conductivity Detector (TCD).[7]Inductively coupled argon plasma source, optical spectrometer (OES) or mass spectrometer (MS).
Sample Preparation Simple weighing into a foil capsule.Requires complete digestion of the organic matrix, typically using strong acids and microwave heating, to create an aqueous solution.
Regulatory Context Fundamental purity assessment.Governed by guidelines such as ICH Q3D and USP Chapters <232> and <233>.[2][12][14]
Application for C₁₅H₁₂O₄ Confirms the C=70.31%, H=4.72%, O=24.97% composition.Detects potential catalyst residues (e.g., Pd, Pt) or toxic heavy metals (e.g., Pb, As, Cd, Hg).[12]

Section 4: Establishing a Self-Validating System: Calibration and Reference Materials

The trustworthiness of any elemental analysis data hinges entirely on a robust, self-validating system built upon proper calibration with Certified Reference Materials (CRMs).[15] A CRM is a substance with a highly characterized and certified elemental composition, manufactured under stringent ISO 17034 and 17025 standards.[15] By analyzing the CRM, the instrument's response is calibrated, ensuring that the subsequent analysis of the unknown sample is accurate and traceable.

For the analysis of 2-(Benzoyloxymethyl)benzoic acid, the ideal CRM is a stable, pure organic compound with a similar elemental composition. Benzoic acid itself is an excellent and widely used standard for elemental analysis.[11][16][17]

Standard Reference MaterialMolecular Formula% Carbon% Hydrogen% Nitrogen% Sulfur% Oxygen
Benzoic Acid [11]C₇H₆O₂68.854.95--26.20
Acetanilide [10]C₈H₉NO71.096.7110.36-11.84
Sulfanilamide [9]C₆H₈N₂O₂S41.854.6816.2718.6218.58
Cystine [10]C₆H₁₂N₂O₄S₂29.995.0311.6626.6926.63

Section 5: Data Interpretation and Acceptance Criteria

Once the analysis is complete, the experimental results for 2-(Benzoyloxymethyl)benzoic acid are compared directly against the theoretical values calculated in Section 1. For a high-purity pharmaceutical intermediate, the generally accepted criterion is that the experimental values should be within ±0.4% of the theoretical values.

Sample Data Report (Hypothetical)

Compound: 2-(Benzoyloxymethyl)benzoic acid Molecular Formula: C₁₅H₁₂O₄ Theoretical Composition: C, 70.31%; H, 4.72%; O, 24.97%

Analysis Run% Carbon (Experimental)% Hydrogen (Experimental)% Oxygen (Experimental)
Run 170.254.7524.90
Run 270.334.7124.96
Run 370.284.7324.99
Average 70.29 4.73 24.95
Deviation from Theoretical -0.02% +0.01% -0.02%
Result Pass Pass Pass

In this hypothetical example, the experimental data shows excellent agreement with the theoretical composition, confirming the molecular formula and indicating a high degree of purity for the sample.

Conclusion

A comprehensive elemental analysis of 2-(Benzoyloxymethyl)benzoic acid requires a dual-pronged approach. First, combustion analysis is employed as the primary standard to verify the correct ratio of carbon, hydrogen, and oxygen, thereby confirming the compound's identity and bulk purity. This process must be rigorously calibrated with certified reference materials to be considered valid. Second, for applications in drug development, this must be complemented by trace-level analysis using techniques like ICP-MS to quantify potential elemental impurities as stipulated by regulatory guidelines. By integrating these methodologies, researchers and scientists can build a complete and trustworthy profile of their material, ensuring quality, safety, and scientific integrity from the bench to final product.

References

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory.
  • Measurlabs. CHN(O)S Elemental Analysis.
  • Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
  • SAIF, IIT Bombay. CHNS (O) Analyzer.
  • Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory.
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • International Atomic Energy Agency. Reference Materials-Home.
  • Agilent Technologies. Agilent ULTRA Analytical Standards and Certified Reference Materials.
  • Elementar. Measurement Standards and Reference Materials - vario EL - Organic Analysis.
  • NIST. Benzoic acid, 2-benzoyl-, methyl ester. NIST Chemistry WebBook.
  • Elemental Microanalysis. Standards and CRMs.
  • MilliporeSigma. Certified Reference Materials.
  • Chem-Impex. 2-(Benzoyloxymethyl)benzoic acid.
  • Wikipedia. Benzoic acid.
  • Sigma-Aldrich. Benzoic acid standard for elemental analysis.
  • Elemental Microanalysis. Certificate of Analysis Part No. B2281 Benzoic Acid Tablets.
  • Merck Millipore. Benzoic acid standard for elemental analysis.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Benzoyloxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Benzoyloxymethyl)benzoic acid (CAS No. 64089-87-6), a compound often used in specialized organic synthesis. Our objective is to move beyond mere compliance, instilling a deep understanding of the chemical principles that govern these essential safety procedures.

Section 1: Hazard Characterization and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This initial characterization is the foundation upon which a safe and compliant disposal plan is built.

2-(Benzoyloxymethyl)benzoic acid is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Due to these irritant properties, 2-(Benzoyloxymethyl)benzoic acid cannot be disposed of as common refuse. Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), chemical waste must be managed to protect human health and the environment.[2][3] Therefore, this compound must be treated as hazardous waste .

Expert Insight: While this compound is not listed as acutely toxic (P-listed), its irritant nature and the potential for it to be contaminated with other reagents from an experimental workflow necessitate its management within a formal hazardous waste stream. Assuming it is non-hazardous is a common but dangerous misconception that can lead to significant regulatory penalties and safety incidents.[2]

Section 2: Personal Protective Equipment (PPE) and Spill Management

Proper disposal begins with safe handling. The personal protective equipment required for handling the active compound is the same for managing its waste form.

Required PPE
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne dust, preventing serious eye irritation as per hazard H319.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, mitigating the risk of skin irritation (H315).[1]
Body Protection Laboratory coat.Provides a barrier against accidental spills on clothing and skin.
Respiratory Use only in a well-ventilated area or under a fume hood.[1][4]Minimizes the inhalation of dust, addressing the respiratory irritation hazard (H335).[1]
Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[4][5] A HEPA-filter vacuum can also be used for this purpose.[6]

    • For Solutions: Use an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads) to contain the liquid.

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent pads, and contaminated cleaning materials) into a designated, properly labeled hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning water as hazardous waste. Do not wash spills or cleaning water into the sewer system. [6][7]

  • Report: Follow your institution's internal reporting procedures for chemical spills.

Section 3: The Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the process from the moment 2-(Benzoyloxymethyl)benzoic acid is designated as waste until it is ready for final removal from the laboratory.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate as Waste: Identify the material—whether it's expired reagent, reaction byproduct, or contaminated material—as waste.

  • Check Compatibility: 2-(Benzoyloxymethyl)benzoic acid, being a carboxylic acid derivative, should be segregated from:

    • Bases (e.g., sodium hydroxide, amines): Can cause a vigorous and potentially exothermic acid-base reaction.[6]

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Can lead to ignition or explosion.[6]

    • Reactive Metals: Water solutions of acidic compounds can react with metals to produce flammable hydrogen gas.[6]

  • Action: Designate a specific waste container for "Non-halogenated Organic Acids" or a similar compatible waste stream. Do not mix with other hazard classes.

Step 2: Container Selection and Management

The integrity of the waste container is a primary line of defense against leaks and exposures.

  • Choose a Compatible Container: Use a container made of materials that will not react with the acidic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8] Avoid metal containers.[8]

  • Ensure Good Condition: The container must be free of damage, have a secure, leak-proof screw cap, and be clean on the outside.[2][9]

  • Manage Fill Level: Never fill a waste container to more than 90% of its capacity.[8] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

  • Keep Containers Closed: The container must be kept tightly sealed at all times except when waste is being added. This is a key EPA requirement to prevent the release of vapors.[1]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory necessity and a critical piece of safety information.

  • Use an Official Waste Tag: Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[3]

  • Complete All Fields: The label must be filled out completely and legibly.[3] This includes:

    • The words "Hazardous Waste" .[3]

    • Full Chemical Name: Write out "2-(Benzoyloxymethyl)benzoic acid". Do not use abbreviations or chemical formulas.[3] For mixtures, list all components and their approximate percentages.

    • Hazard Identification: Check the boxes corresponding to the material's hazards (e.g., Irritant).

    • Generator Information: Your name, lab location (building and room number), and contact information.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for storing hazardous waste before it is moved to a central facility.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks. The bin should be large enough to hold the entire volume of the largest container.

  • Segregation within SAA: Store containers of incompatible waste types in separate secondary containment bins.[9]

  • Volume and Time Limits: Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of total hazardous waste). Once a container is full, it must be removed from the lab within three days.[9] Partially filled containers can remain in the SAA for up to one year.[9]

Section 4: Final Disposal and Prohibited Methods

Arranging for Pickup

The final step is to transfer the waste to trained professionals for disposal.

  • Request Pickup: Once your waste container is full (or approaching the one-year time limit), submit a waste pickup request to your institution's EHS department.

  • Professional Removal: EHS personnel or a licensed hazardous waste contractor will collect the waste.[10] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: NEVER dispose of 2-(Benzoyloxymethyl)benzoic acid down the sink.[4][6] It is not highly water-soluble, and its introduction into the water system can harm aquatic life and interfere with wastewater treatment processes.[11]

  • Trash Disposal: NEVER dispose of this chemical or its empty containers in the regular trash.[2] This can lead to exposure for custodial staff and environmental contamination from landfill leachate.

  • Evaporation: Intentionally allowing the solvent from a solution of this chemical to evaporate in a fume hood is not a permissible disposal method.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Benzoyloxymethyl)benzoic acid.

G cluster_prep Preparation & Assessment cluster_accumulation Waste Accumulation Protocol cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Material Identified as Waste haz_char 1. Hazard Characterization - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->haz_char no_drain Drain Disposal no_trash Regular Trash no_evap Evaporation ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_char->ppe container 3. Select Compatible Container (HDPE or Glass, <90% Full) ppe->container labeling 4. Affix & Complete Hazardous Waste Label container->labeling saa 5. Store in Designated SAA (Secondary Containment) labeling->saa pickup 6. Request Pickup from EHS saa->pickup end Transport to Certified TSDF by Professionals pickup->end

Caption: Decision workflow for the disposal of 2-(Benzoyloxymethyl)benzoic acid.

Conclusion

The proper management of chemical waste like 2-(Benzoyloxymethyl)benzoic acid is a non-negotiable aspect of professional laboratory work. By understanding the hazards, adhering to a systematic protocol for accumulation and labeling, and respecting regulatory prohibitions, researchers can ensure a safe environment for themselves and their colleagues while protecting the broader community and environment. This commitment to the complete lifecycle of a chemical is a cornerstone of scientific integrity and responsible research.

References

  • Current time information in Clay County, US. (n.d.). Google.
  • 2-[(Benzoyloxy)methyl]benzoic acid SDS, 58249-83-5 Safety Data Sheets. (n.d.). ECHEMI.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Benzoic acid. (n.d.). Santa Cruz Biotechnology.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). US Chemicals.
  • Benzoic acid. (2024, April 24). Penta Chemicals.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - The University of Texas at Dallas.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - Benzoic acid. (2012, May 1). Fisher Scientific.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). EcoOnline.
  • Safety Data Sheet Benzoic acid Revision 5. (2022, November 14). Redox.
  • SAFETY DATA SHEET - 2-Benzyloxybenzoic acid. (n.d.). Fisher Scientific.
  • BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources.
  • SAFETY DATA SHEET - Benzoic acid. (2012, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Benzoylbenzoic acid. (n.d.). Fisher Scientific.
  • Benzoic acid AGR Safety Data Sheet. (n.d.). Labbox.
  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). NIST.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-(Benzoyloxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-(Benzoyloxymethyl)benzoic acid, grounded in established safety principles and field-proven best practices. Our aim is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(Benzoyloxymethyl)benzoic acid is a solid that presents several key hazards that must be understood before any handling occurs. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] These classifications are the foundation of our risk assessment and inform the specific personal protective equipment (PPE) and handling protocols outlined below.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[1][2]

Table 1: Hazard Summary for 2-(Benzoyloxymethyl)benzoic acid

Hazard ClassificationGHS CodePotential Effects
Skin IrritationH315Redness, inflammation, dermatitis.[1][3]
Serious Eye IrritationH319Redness, pain, watering, potential for eye damage.[1][3]
Respiratory IrritationH335Coughing, sore throat, shortness of breath.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following is the minimum required PPE for handling 2-(Benzoyloxymethyl)benzoic acid.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[4][5] In situations where there is a higher risk of splashing, such as when working with larger quantities or dissolving the compound, a face shield should be worn in addition to safety goggles.[4][6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[4][6] Nitrile or butyl rubber gloves are recommended.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your skin.[7][8]

  • Protective Clothing: A standard laboratory coat is required to protect against incidental contact.[4] For tasks with a higher potential for contamination, consider the use of chemical-resistant aprons or overalls.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[4][9] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.[10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area for handling 2-(Benzoyloxymethyl)benzoic acid. This area should be clearly marked and equipped with an eyewash station and a safety shower that are easily accessible.[7][11]

  • Ventilation: Ensure that all handling of the solid compound is performed in a certified chemical fume hood to control airborne dust.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within the fume hood to minimize movement in and out of the containment area.

Handling and Use
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing: When weighing the compound, use a draft shield on the balance to prevent air currents from dispersing the powder.

  • Transfers: Conduct all transfers of the solid material within the fume hood. Use techniques that minimize dust generation, such as carefully scooping the material rather than pouring it from a height.

  • Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after wearing gloves.[4][12]

Spill Management and Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

  • Minor Spills: For small spills contained within the fume hood, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[4][8]

  • Major Spills: In the event of a larger spill, evacuate the immediate area and prevent others from entering. If safe to do so, increase ventilation. The cleanup of a major spill should be performed by trained personnel equipped with appropriate respiratory protection.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[10][13] Seek medical attention if irritation persists.[10]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[5]

  • Inhalation: If inhaled, move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen and seek medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Benzoyloxymethyl)benzoic acid and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: All waste containing 2-(Benzoyloxymethyl)benzoic acid, including contaminated gloves, weighing paper, and any unused material, should be collected in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in general waste.[4][12] It must be disposed of as hazardous waste through a licensed disposal company.[8][12] Follow all local, state, and federal regulations for chemical waste disposal.[5][10]

Below is a workflow diagram illustrating the key decision points and actions for the safe handling and disposal of 2-(Benzoyloxymethyl)benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep 1. Risk Assessment & PPE Selection hood 2. Work in Fume Hood prep->hood materials 3. Gather All Materials hood->materials weigh 4. Weigh Compound Carefully materials->weigh Proceed to Handling transfer 5. Transfer with Minimal Dust weigh->transfer decontaminate 6. Decontaminate Work Area transfer->decontaminate Task Complete waste 7. Collect in Labeled Hazardous Waste decontaminate->waste disposal 8. Dispose via Licensed Contractor waste->disposal spill Spill Occurs spill_minor Minor Spill: Sweep & Contain spill->spill_minor spill_major Major Spill: Evacuate & Alert spill->spill_major contact Personnel Contact skin_contact Skin: Wash 15+ min contact->skin_contact eye_contact Eyes: Flush 15+ min & Seek Medical Attention contact->eye_contact

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.